molecular formula C5H5BrN2O2 B1284998 (4-bromo-1H-pyrazol-1-yl)acetic acid CAS No. 82231-53-6

(4-bromo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1284998
CAS No.: 82231-53-6
M. Wt: 205.01 g/mol
InChI Key: WRXIKBHQDRMYJJ-UHFFFAOYSA-N
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Description

(4-bromo-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXIKBHQDRMYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588680
Record name (4-Bromo-1H-pyrazol-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-53-6
Record name (4-Bromo-1H-pyrazol-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-1H-pyrazol-1-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and an acetic acid group. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active agents. This versatile nucleus allows for diverse chemical modifications to modulate biological activity. As a functionalized pyrazole derivative, this compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development, particularly in the exploration of novel anti-inflammatory, antimicrobial, and anticancer agents. This document provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential role in pharmacology.

Core Chemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
CAS Number 82231-53-6[1][2]
Appearance White to off-white solid (inferred)¹N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in DMSO (inferred)²[3]
pKa Not availableN/A

¹Appearance is inferred from similar pyrazole carboxylic acids, which are often white crystalline powders. ²Solubility in DMSO is inferred from related pyrazole compounds used in biological screening.[3]

Spectroscopic Data (Predicted)

Specific experimental spectra for this compound are not publicly documented. However, based on its structure, the following spectroscopic characteristics can be predicted:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to the three types of protons:

    • Two singlets in the aromatic region (typically δ 7.5-8.0 ppm) for the two protons on the pyrazole ring (at C3 and C5).

    • A singlet in the region of δ 4.5-5.5 ppm for the methylene (-CH₂-) protons of the acetic acid group.

    • A broad singlet at the downfield end of the spectrum (typically δ > 10 ppm) for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum should display five signals:

    • Three signals for the carbon atoms of the pyrazole ring, with the carbon bearing the bromine atom (C4) being significantly shifted.

    • One signal for the methylene carbon (-CH₂-).

    • One signal for the carbonyl carbon (-C=O) of the carboxylic acid, typically in the δ 170-180 ppm region.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of N-alkylated pyrazole acetic acids involves a two-step process: N-alkylation of the pyrazole ring followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis Reactant1 4-Bromo-1H-pyrazole Intermediate Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Reactant1->Intermediate Reactant2 Ethyl bromoacetate Reactant2->Intermediate Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetonitrile) Base->Intermediate Intermediate_ref Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Hydrolysis Acid or Base Catalysis (e.g., LiOH, HCl) in Solvent (e.g., EtOH/H₂O) Product This compound Hydrolysis->Product Intermediate_ref->Product

Caption: Proposed two-step synthesis of this compound.

Methodology
  • Step 1: N-Alkylation of 4-Bromo-1H-pyrazole

    • Objective: To introduce the ethyl acetate moiety onto the pyrazole nitrogen.

    • Procedure: To a solution of 4-bromo-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents) is added. The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the pyrazole. Ethyl bromoacetate (1.1 equivalents) is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate, which can be purified by column chromatography.

  • Step 2: Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

    • Objective: To convert the ethyl ester to the final carboxylic acid.

    • Procedure: The crude or purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate from the previous step is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added. The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl). The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively reported, the pyrazole core is a well-established pharmacophore. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, making this compound a promising candidate for further investigation and as a scaffold for drug design.

  • Anti-inflammatory Activity: Many pyrazole derivatives function as anti-inflammatory agents. Some have been investigated as selective COX-2 inhibitors.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various compounds screened for their efficacy against bacterial and fungal strains.

  • Anticancer Properties: Certain pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, leading to their investigation as potential chemotherapeutic agents.

The presence of a bromine atom can enhance lipophilicity and potentially improve membrane permeability, while the carboxylic acid group provides a site for forming salts or esters to modulate pharmacokinetic properties.

G cluster_core Core Structure cluster_derivative Specific Derivative cluster_activities Potential Pharmacological Activities Pyrazole Pyrazole Scaffold Target (4-bromo-1H-pyrazol-1-yl) acetic acid Pyrazole->Target is a derivative of AntiInflammatory Anti-inflammatory Target->AntiInflammatory potential for Anticancer Anticancer Target->Anticancer potential for Antimicrobial Antimicrobial Target->Antimicrobial potential for Other Other CNS, Cardiovascular, etc. Target->Other potential for

Caption: Logical relationship of the pyrazole scaffold to potential biological activities.

Safety and Handling

  • Hazard Identification: This compound is classified as an irritant.[4]

  • Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C.[1]

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on its physical properties are sparse, its chemical nature and the well-documented biological significance of the pyrazole scaffold suggest it is a promising starting point for the synthesis of novel therapeutic agents. The synthetic route outlined provides a reliable method for its preparation, enabling further research into its pharmacological profile and applications. Future work should focus on the empirical determination of its physicochemical properties and a thorough evaluation of its biological activities.

References

Structure Elucidation of (4-bromo-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and characterization of (4-bromo-1H-pyrazol-1-yl)acetic acid. This document details the synthetic pathway, experimental protocols, and the analytical data required for its unambiguous structure elucidation.

Chemical Structure and Properties

This compound is a substituted pyrazole derivative. The core structure consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a bromine atom at the C4 position and an acetic acid group at the N1 position.

IdentifierValue
IUPAC Name This compound
CAS Number 82231-53-6[1][2][3]
Molecular Formula C₅H₅BrN₂O₂[2][3]
Molecular Weight 205.02 g/mol [2][3]
Appearance White to cream crystalline powder[4][5]

Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process starting from 1H-pyrazole. The logical workflow for this synthesis is outlined below.

Synthesis_Workflow Pyrazole 1H-Pyrazole Bromopyrazole 4-bromo-1H-pyrazole Pyrazole->Bromopyrazole Bromination (NBS) Ester Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Bromopyrazole->Ester N-Alkylation (Ethyl bromoacetate) Final_Product This compound Ester->Final_Product Hydrolysis (e.g., LiOH) Spectral_Interpretation cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Structure Structural Features HNMR ¹H NMR Pyrazole_Ring Pyrazole Ring Protons & Carbons HNMR->Pyrazole_Ring Singlets for C3-H, C5-H Acetic_Acid Acetic Acid Moiety (-CH₂COOH) HNMR->Acetic_Acid Singlet for -CH₂- Broad singlet for -COOH CNMR ¹³C NMR CNMR->Pyrazole_Ring Signals for C3, C4, C5 CNMR->Acetic_Acid Signals for -CH₂- and -C=O Bromine Bromine Substitution CNMR->Bromine Shielded C4 signal IR IR Spectroscopy IR->Acetic_Acid Broad O-H stretch Strong C=O stretch MS Mass Spec (MS) MS->Bromine Isotopic pattern (M, M+2)

References

Technical Guide: Synthesis and Characterization of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-bromo-1H-pyrazol-1-yl)acetic acid, a key intermediate in the development of various pharmaceutically active compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this versatile molecule.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 82231-53-6, is a functionalized pyrazole derivative. The pyrazole moiety is a prominent scaffold in medicinal chemistry, and the presence of a bromo group at the 4-position and an acetic acid side chain at the 1-position offers multiple points for further chemical modification. This makes it a valuable building block in the synthesis of complex molecules, including those with potential therapeutic applications such as CXCR3 antagonists.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-1H-pyrazole. The general synthetic scheme is outlined below:

Synthesis_Pathway 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole intermediate Ethyl (4-bromo-1H-pyrazol-1-yl)acetate 4-bromo-1H-pyrazole->intermediate N-Alkylation ethyl_bromoacetate Ethyl bromoacetate (Base, Solvent) ethyl_bromoacetate->intermediate final_product This compound intermediate->final_product Saponification hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) hydrolysis->final_product

Caption: Synthetic route to this compound.

The synthesis commences with the N-alkylation of 4-bromo-1H-pyrazole with ethyl bromoacetate in the presence of a suitable base and solvent. This is followed by the hydrolysis of the resulting ester, ethyl (4-bromo-1H-pyrazol-1-yl)acetate, to yield the desired carboxylic acid.

Experimental Protocols

Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

Materials:

  • 4-bromo-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

Synthesis of this compound

Materials:

  • Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of a base such as lithium hydroxide (2.0 eq) or sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the ester is fully hydrolyzed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Characterization Data

The structural confirmation and purity of this compound are established using various spectroscopic techniques.

Physicochemical Properties
PropertyValueReference
CAS Number 82231-53-6[2]
Molecular Formula C₅H₅BrN₂O₂[2]
Molecular Weight 205.01 g/mol [2]
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

  • A singlet for the pyrazole proton at C5.

  • A singlet for the pyrazole proton at C3.

  • A singlet for the methylene protons (-CH₂-) of the acetic acid side chain.

  • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • A signal for the carbon of the carboxylic acid group (-COOH).

  • A signal for the methylene carbon (-CH₂-).

  • Signals for the pyrazole ring carbons (C3, C4, and C5), with the C4 carbon signal being significantly affected by the bromine substituent.

IR (Infrared) Spectroscopy:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

  • A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid.

  • C-H stretching vibrations for the pyrazole ring and methylene group.

  • C=N and C=C stretching vibrations characteristic of the pyrazole ring.

MS (Mass Spectrometry):

  • The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M and M+2).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-bromo-1H-pyrazole + Ethyl bromoacetate Step1 N-Alkylation Start->Step1 Intermediate Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product This compound Step2->Product NMR 1H & 13C NMR Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a reliable synthetic route and the expected analytical characterization for this compound. The procedures described provide a solid foundation for researchers and scientists to produce and verify this important chemical intermediate for applications in drug discovery and development. The functional handles present in the molecule allow for diverse subsequent chemical transformations, highlighting its utility as a versatile building block.

References

In-Depth Technical Guide: (4-bromo-1H-pyrazol-1-yl)acetic acid (CAS 82231-53-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-bromo-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, provides a detailed synthesis protocol, and explores its potential biological significance.

Physicochemical Properties

This compound is a pyrazole derivative with the molecular formula C5H5BrN2O2.[1][2] The presence of the bromine atom and the carboxylic acid moiety makes it a versatile building block for the synthesis of more complex molecules. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82231-53-6[1][2][3]
Molecular Formula C5H5BrN2O2[1][2]
Molecular Weight 205.01 g/mol [1][2]
Appearance White to off-white solid[No specific citation found]
Storage Temperature -20°C[1][2]

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous pyrazole acetic acids.

Materials:

  • 4-bromo-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: N-Alkylation of 4-bromo-1H-pyrazole

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization Data

Detailed spectroscopic data for this compound is not currently available in the public domain. The following are predicted data based on the structure.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (s, 1H, COOH), 8.1 (s, 1H, pyrazole-H), 7.7 (s, 1H, pyrazole-H), 5.0 (s, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 169.0 (C=O), 139.0 (CH), 128.0 (CH), 92.0 (C-Br), 52.0 (CH₂).

  • Mass Spectrometry (ESI): m/z [M-H]⁻ calculated for C₅H₄BrN₂O₂⁻: 202.95; found [Not available].

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

The presence of the bromo-substituent on the pyrazole ring provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, which can be crucial for target binding and improving pharmacokinetic properties.

Given the known activities of pyrazole derivatives, this compound could be a valuable intermediate for the synthesis of novel inhibitors of various enzymes and receptors. For instance, some pyrazole derivatives are known to inhibit enzymes like cyclooxygenases (COX) and kinases.

Experimental and Logical Diagrams

To facilitate the understanding of the synthesis and potential applications, the following diagrams are provided.

Synthesis_Workflow 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole N-Alkylation N-Alkylation 4-bromo-1H-pyrazole->N-Alkylation Ethyl bromoacetate, K2CO3, DMF Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Ethyl (4-bromo-1H-pyrazol-1-yl)acetate N-Alkylation->Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Hydrolysis Hydrolysis Ethyl (4-bromo-1H-pyrazol-1-yl)acetate->Hydrolysis LiOH, THF/H2O This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Drug_Discovery_Logic cluster_0 Core Compound cluster_1 Chemical Modification cluster_2 Potential Applications This compound This compound Cross-coupling at Br Cross-coupling at Br This compound->Cross-coupling at Br Amide/Ester formation at COOH Amide/Ester formation at COOH This compound->Amide/Ester formation at COOH Enzyme Inhibitors (e.g., Kinases, COX) Enzyme Inhibitors (e.g., Kinases, COX) Cross-coupling at Br->Enzyme Inhibitors (e.g., Kinases, COX) Receptor Modulators Receptor Modulators Amide/Ester formation at COOH->Receptor Modulators

Caption: Logic diagram for drug discovery applications.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.[3][4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties and to explore its biological activity profile in various disease models.

References

physical and chemical properties of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 82231-53-6) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which combines a brominated pyrazole ring with a carboxylic acid moiety, offers multiple points for synthetic modification. This makes it a valuable intermediate in the discovery of novel therapeutic agents, particularly in the development of kinase inhibitors.[1] The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and the bromo- and acetic acid functional groups provide versatile handles for creating diverse chemical libraries for drug screening. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in research.

Physical and Chemical Properties

While specific experimental data for properties such as melting point, boiling point, and pKa are not widely reported in publicly available literature, the fundamental properties and data for closely related compounds have been compiled. Commercial suppliers typically provide the compound as a solid.[2]

Table 1: Summary of Physical and Chemical Data

PropertyValueSource
CAS Number 82231-53-6[2][3][4]
Molecular Formula C₅H₅BrN₂O₂[3][4]
Molecular Weight 205.01 g/mol [4]
Form Solid[2]
Storage Temperature -20°C[4]
Predicted pKa ~2.63 (Estimated based on 4-bromo-1H-pyrazole-3-carboxylic acid)[5]
Hazard Classification Irritant[3]

Spectral Data (Predicted)

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show the following signals:

  • Pyrazole Ring Protons (H-3, H-5): Two singlets, expected in the aromatic region (~7.5-8.0 ppm). The distinct electronic environments of the proton adjacent to the bromine and the one adjacent to the nitrogen would result in separate signals.

  • Methylene Protons (-CH₂-): A singlet, expected around 5.0 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group.

  • Carboxylic Acid Proton (-COOH): A broad singlet at the far downfield region of the spectrum (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

A carbon-13 NMR spectrum would be expected to display five distinct signals:

  • Carboxylic Carbonyl (-C=O): A signal in the range of 170-180 ppm.

  • Pyrazole Ring Carbons (C-3, C-5): Two signals for the CH carbons of the pyrazole ring, typically between 120-140 ppm.

  • Bromo-substituted Carbon (C-4): A signal for the carbon atom bonded to bromine, which would appear at a lower field strength, estimated to be in the 90-100 ppm range.

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon, expected around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: Bands in the 1000-1300 cm⁻¹ region.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: N-Alkylation of 4-bromo-1H-pyrazole

A plausible and common method for synthesizing the target compound is the N-alkylation of 4-bromo-1H-pyrazole with an acetic acid synthon, such as ethyl bromoacetate, followed by hydrolysis.

Materials:

  • 4-bromo-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation:

    • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dry acetonitrile, add potassium carbonate (1.5 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

  • Purification of Ester:

    • Purify the crude ester using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

G cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Saponification reactants 4-bromo-1H-pyrazole + Ethyl bromoacetate + K₂CO₃ in Acetonitrile reflux Reflux (4-6h) reactants->reflux workup1 Filter & Concentrate reflux->workup1 crude_ester Crude Ester Intermediate workup1->crude_ester ester Purified Ester in THF/Water crude_ester->ester Purify (Chromatography) hydrolysis Add LiOH, Stir (2-4h) ester->hydrolysis workup2 Acidify (HCl) & Extract hydrolysis->workup2 product Final Product: This compound workup2->product

Caption: General workflow for the synthesis of this compound.

Protocol for Melting Point Determination

Procedure:

  • Finely powder a small amount of the dry crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 1-2 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of high purity.[6]

Protocol for Solubility Determination

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in small portions.

  • After each addition, shake the test tube vigorously for 30 seconds.

  • Observe and record whether the compound dissolves completely.

  • Categorize the solubility as "very soluble," "soluble," "sparingly soluble," or "insoluble."

  • To assess solubility in acidic or basic aqueous solutions, use 5% HCl and 5% NaOH, respectively. Dissolution in these solutions indicates the presence of basic or acidic functional groups.[7][8]

G cluster_spec Spectroscopic Characterization cluster_phys Physical Property Measurement start Start with Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ir IR Spectroscopy start->ir Structural Elucidation ms Mass Spectrometry start->ms Structural Elucidation mp Melting Point Determination start->mp Purity & Physical Behavior sol Solubility Testing start->sol Purity & Physical Behavior

Caption: Workflow for the physical and chemical characterization of a synthesized compound.

Applications in Drug Discovery

The structural motifs within this compound make it a highly strategic building block in drug discovery.

  • Pyrazole Core: This heterocycle is a known "privileged scaffold" that can interact with a wide range of biological targets, often through hydrogen bonding.

  • Bromo Group: The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring. This enables systematic exploration of the structure-activity relationship (SAR).

  • Acetic Acid Moiety: The carboxylic acid group can be used to form amide bonds, esters, or serve as a key pharmacophoric element for interacting with basic residues in a protein's active site.

G compound This compound Pyrazole Ring Bromo Group (C4) Acetic Acid Moiety (N1) app1 Privileged Scaffold (Target Interaction) compound:f0->app1 app2 Handle for Cross-Coupling (SAR Exploration) compound:f1->app2 app3 Amide Bond Formation (Linker/Pharmacophore) compound:f2->app3

Caption: Relationship between the structural features and applications of the title compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. While detailed experimental data on its physical properties are sparse, its structure allows for reliable prediction of its spectral characteristics. The provided protocols offer a solid foundation for its synthesis and characterization in a research setting. Its strategic combination of a pyrazole core, a reactive bromine atom, and a carboxylic acid functional group ensures its continued importance in the field of drug discovery and development.

References

The Strategic Intermediate: A Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-bromo-1H-pyrazol-1-yl)acetic acid has emerged as a valuable and versatile chemical intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery and development. Its unique structural features, combining a reactive brominated pyrazole core with a carboxylic acid functional group, offer medicinal chemists a powerful scaffold for the construction of novel bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of targeted therapeutics.

Core Chemical Data

A summary of the key chemical identifiers and properties for this compound and its common precursor, ethyl (4-bromo-1H-pyrazol-1-yl)acetate, is provided below.

PropertyThis compoundEthyl (4-bromo-1H-pyrazol-1-yl)acetate
CAS Number 82231-53-6[1][2]82231-58-1
Molecular Formula C₅H₅BrN₂O₂[1]C₇H₉BrN₂O₂
Molecular Weight 205.01 g/mol [1]233.06 g/mol [3]
Physical Form SolidSolid
Boiling Point Not available296.57 °C at 760 mmHg
Storage Temperature -20°C[1]Room temperature

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: N-alkylation of 4-bromopyrazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Synthesis_Workflow Start 4-Bromopyrazole Intermediate Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Start->Intermediate  N-Alkylation (Ethyl bromoacetate, Base) Final This compound Intermediate->Final  Hydrolysis (e.g., LiOH or NaOH)

Caption: General synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

This protocol describes the N-alkylation of 4-bromopyrazole using ethyl bromoacetate in the presence of a base.

Materials:

  • 4-Bromopyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

Experimental Protocol 2: Hydrolysis to this compound

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~13.0 ppm (s, 1H, -COOH)

  • δ ~8.2 ppm (s, 1H, pyrazole-H5)

  • δ ~7.7 ppm (s, 1H, pyrazole-H3)

  • δ ~5.0 ppm (s, 2H, -CH₂-)

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~170 ppm (-COOH)

  • δ ~140 ppm (pyrazole-C5)

  • δ ~128 ppm (pyrazole-C3)

  • δ ~93 ppm (pyrazole-C4, C-Br)

  • δ ~52 ppm (-CH₂-)

IR (KBr, cm⁻¹):

  • ~3100-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)

  • ~1710 cm⁻¹ (C=O stretch of carboxylic acid)

  • ~1550, 1470 cm⁻¹ (C=N, C=C stretch of pyrazole ring)

  • ~1250 cm⁻¹ (C-O stretch)

  • ~650 cm⁻¹ (C-Br stretch)

Mass Spectrometry (ESI-):

  • m/z [M-H]⁻: 202.9, 204.9 (characteristic bromine isotope pattern)

Application as a Chemical Intermediate in Drug Discovery

This compound is a key building block for the synthesis of a variety of biologically active molecules, particularly kinase and DNA gyrase inhibitors. The bromine atom at the 4-position of the pyrazole ring is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, providing another point of diversification.

Case Study: Pyrazole-based Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrazole core that interacts with the ATP-binding site of the kinase. Derivatives of this compound can be elaborated to target various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase 1 Kinase 2 Kinase 3 (e.g., JAK) Receptor->Kinase_Cascade:f0 Signal STAT STAT Kinase_Cascade:f2->STAT Phosphorylation Transcription Gene Transcription (Proliferation, Inflammation) STAT->Transcription Pyrazole_Inhibitor (4-bromo-1H-pyrazol-1-yl)acetic acid derivative Pyrazole_Inhibitor->Kinase_Cascade:f2 Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.

The Janus kinase (JAK) family of tyrosine kinases is a key target for the treatment of autoimmune diseases and myeloproliferative neoplasms. The JAK-STAT signaling pathway is crucial for transducing signals from cytokine and growth factor receptors to the nucleus, leading to the transcription of genes involved in inflammation and cell proliferation. Pyrazole-based inhibitors have been developed to target the ATP-binding site of JAKs, thereby blocking this signaling cascade.[4]

Case Study: Pyrazole-based DNA Gyrase Inhibitors

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for the development of novel antibacterial agents.[5][6] Pyrazole derivatives have been shown to be potent inhibitors of DNA gyrase.[5][6] The this compound scaffold can be used to synthesize compounds that bind to the active site of DNA gyrase, preventing its function and leading to bacterial cell death.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Allows progression Pyrazole_Inhibitor (4-bromo-1H-pyrazol-1-yl)acetic acid derivative Pyrazole_Inhibitor->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death leads to

Caption: Mechanism of action of pyrazole-based DNA gyrase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of this compound are limited, general trends for pyrazole-based inhibitors can be extrapolated.

Position on Pyrazole CoreGeneral SAR Observations
N1-substituent The acetic acid side chain provides a handle for forming amides and esters, which can interact with specific residues in the target protein's binding pocket. The length and nature of this linker are often critical for activity.
C3-substituent Introduction of aryl or heteroaryl groups at this position, often via the C4-bromo precursor, is a common strategy to enhance potency and selectivity through interactions with hydrophobic pockets in the active site.
C4-substituent The bromine atom serves as a versatile synthetic handle. Its replacement with various groups via cross-coupling reactions allows for fine-tuning of the molecule's electronic and steric properties to optimize target engagement.
C5-substituent Substitution at this position can influence the overall conformation of the molecule and provide additional points of interaction with the target protein.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the development of novel therapeutics. Its synthetic accessibility and the versatility of its functional groups allow for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The successful application of pyrazole-based compounds as kinase and DNA gyrase inhibitors underscores the value of this scaffold in medicinal chemistry. Further exploration of the chemical space accessible from this compound is likely to yield new and improved drug candidates for the treatment of various diseases.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of (4-bromo-1H-pyrazol-1-yl)acetic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-bromo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its substituted pyrazole core is a privileged scaffold in numerous biologically active compounds. This technical guide explores the potential applications of this compound in research, drawing insights from studies on its derivatives and related pyrazole-containing molecules. The focus is on its utility in the development of novel therapeutic agents, particularly in the areas of antibacterial research and enzyme inhibition.

Core Chemical Properties

This compound is a stable organic compound, the properties of which are summarized below.

PropertyValue
CAS Number 82231-53-6
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in methanol, ethyl acetate, and dichloromethane

Synthetic Utility and Experimental Protocols

The primary application of this compound in research is as a versatile intermediate for the synthesis of more complex molecules. The bromo- and acetic acid-substituted pyrazole core allows for a variety of chemical modifications, making it an ideal starting material for creating libraries of compounds for drug discovery screening.

A key synthetic transformation involves the conversion of the carboxylic acid moiety to a carboxamide, followed by diversification of the bromo-substituted position via cross-coupling reactions.

General Experimental Protocol: Synthesis of Pyrazole Carboxamide Derivatives

This protocol outlines a general two-step procedure for the synthesis of N-aryl pyrazole carboxamides from a pyrazole carboxylic acid precursor, followed by a Suzuki cross-coupling reaction to introduce diversity.

Step 1: Amide Formation

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired aniline derivative (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: In a microwave vial or a suitable reaction flask, combine the bromo-pyrazole carboxamide (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

G cluster_synthesis General Synthetic Workflow start Pyrazolyl Acetic Acid Derivative amide_formation Amide Formation (Coupling Agent, Base, Aniline) start->amide_formation bromo_pyrazole_carboxamide Bromo-Pyrazole Carboxamide Intermediate amide_formation->bromo_pyrazole_carboxamide suzuki_coupling Suzuki Cross-Coupling (Boronic Acid, Pd Catalyst, Base) bromo_pyrazole_carboxamide->suzuki_coupling final_product Diverse Pyrazole Carboxamides suzuki_coupling->final_product

A generalized synthetic workflow for the diversification of pyrazolyl acetic acid derivatives.

Potential Applications in Drug Discovery

The pyrazole scaffold is a common feature in many approved drugs and clinical candidates. Derivatives of this compound hold promise in several therapeutic areas.

Antibacterial Agents

Derivatives of pyrazole carboxamides have shown promising activity against drug-resistant bacteria. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been investigated for their antibacterial effects against extensively drug-resistant (XDR) Salmonella Typhi.

Quantitative Data from a Study on a Related Pyrazole Derivative:

CompoundTarget OrganismMIC (µg/mL)
Derivative 5d XDR S. Typhi6.25

MIC: Minimum Inhibitory Concentration

This data suggests that the pyrazole scaffold can be functionalized to produce potent antibacterial agents. The bromo-substituent in this compound provides a convenient handle for introducing various aryl or heteroaryl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize antibacterial potency.

Enzyme Inhibition: Alkaline Phosphatase Inhibitors

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their dysregulation is implicated in several diseases. Pyrazole-containing compounds have emerged as potent inhibitors of APs.

Quantitative Data from a Study on a Related Pyrazole Derivative:

CompoundTarget EnzymeIC₅₀ (µM)
Derivative 5d Alkaline Phosphatase1.469 ± 0.02

IC₅₀: Half-maximal Inhibitory Concentration

The ability of the pyrazole scaffold to participate in hydrogen bonding and other non-covalent interactions within the active site of enzymes makes it an attractive starting point for the design of novel enzyme inhibitors. This compound can be used to generate a library of compounds for screening against various enzymatic targets.

G cluster_workflow Drug Discovery Workflow start Design Library based on This compound synthesis Synthesis of Compound Library start->synthesis screening High-Throughput Screening (e.g., Antibacterial, Enzyme Inhibition) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive Compounds (Further Derivatization) sar_optimization SAR-driven Lead Optimization hit_id->sar_optimization Active Compounds preclinical Preclinical Development sar_optimization->preclinical

A typical drug discovery workflow utilizing the pyrazole scaffold.

Signaling Pathways and Molecular Interactions

While specific signaling pathways modulated by this compound itself are not yet elucidated, molecular docking studies on its derivatives provide insights into their potential mechanisms of action at a molecular level.

For instance, in the context of alkaline phosphatase inhibition, docking studies have revealed that pyrazole derivatives can bind to the active site of the enzyme through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

G cluster_interaction Hypothetical Molecular Interaction cluster_enzyme Enzyme Active Site ligand Pyrazole Derivative residue1 Amino Acid Residue 1 (e.g., Histidine) ligand->residue1 H-bond residue2 Amino Acid Residue 2 (e.g., Aspartic Acid) ligand->residue2 H-bond residue3 Hydrophobic Pocket ligand->residue3 Hydrophobic Interaction inhibition Enzyme Inhibition

A conceptual diagram of a pyrazole derivative binding to an enzyme active site.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility as a scaffold for generating diverse chemical libraries makes it a valuable tool for academic and industrial researchers in the field of drug discovery. The demonstrated antibacterial and enzyme-inhibitory activities of its derivatives highlight the potential of this chemical entity for the development of new medicines. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully explore its therapeutic potential.

Spectroscopic and Synthetic Profile of (4-bromo-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for (4-bromo-1H-pyrazol-1-yl)acetic acid. Due to the limited availability of published experimental data, this document combines established chemical principles with data from related compounds to present a predictive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Compound Overview

This compound, with the chemical formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol , is a substituted pyrazole derivative.[1] The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities. The presence of a bromine atom and a carboxylic acid moiety on the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The CAS number for this compound is 82231-53-6.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its molecular structure and known spectroscopic trends for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~7.8Singlet1HH-5 (pyrazole)
~7.6Singlet1HH-3 (pyrazole)
~5.0Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170-COOH
~140C-5 (pyrazole)
~125C-3 (pyrazole)
~95C-4 (pyrazole)
~55-CH₂-

Diagram of Predicted ¹H NMR Assignments

HNMR_Assignments Predicted ¹H NMR Assignments for this compound molecule This compound H-5 H-3 -CH₂- -COOH h5 H-5 ~7.8 ppm (s) molecule:h5_port->h5 h3 H-3 ~7.6 ppm (s) molecule:h3_port->h3 ch2 -CH₂- ~5.0 ppm (s) molecule:ch2_port->ch2 cooh -COOH ~13.0 ppm (br s) molecule:cooh_port->cooh

Caption: Predicted ¹H NMR chemical shift assignments.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3100MediumC-H stretch (aromatic/pyrazole)
~2950MediumC-H stretch (aliphatic)
1720-1700StrongC=O stretch (carboxylic acid)
1600-1450MediumC=N and C=C stretch (pyrazole ring)
~1250MediumC-O stretch (carboxylic acid)
~800StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
204/206[M]⁺ molecular ion peak (presence of Br isotope)
159/161[M - COOH]⁺
146/148[M - CH₂COOH]⁺
79/81[Br]⁺

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed synthesis involves the N-alkylation of 4-bromo-1H-pyrazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of 4-bromo-1H-pyrazole

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

  • Dissolve the purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water.

  • Add a base such as sodium hydroxide or lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with a dilute acid such as 1M HCl.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Diagram of Synthetic and Analytical Workflow

Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 4-bromo-1H-pyrazole + Ethyl bromoacetate reaction1 N-Alkylation start->reaction1 intermediate Ethyl (4-bromo-1H-pyrazol-1-yl)acetate reaction1->intermediate reaction2 Hydrolysis intermediate->reaction2 product This compound reaction2->product nmr NMR (¹H, ¹³C) product->nmr Characterization ir IR product->ir ms MS product->ms

Caption: A general workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound for use in research and development. The tabulated NMR, IR, and MS data, along with the hypothetical synthetic protocol, offer a solid foundation for scientists working with this compound. The provided diagrams serve to visualize the key structural and procedural information. It is important to note that the presented spectroscopic data are predicted values and should be confirmed by experimental analysis.

References

The Reactive Nature of Bromine on the Pyrazole Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of bromine substituents on the pyrazole ring, a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key reactions, experimental protocols, and comparative data to facilitate the strategic design and synthesis of novel pyrazole-based compounds.

The versatile reactivity of the C-Br bond on the pyrazole ring allows for a wide array of chemical transformations, making bromopyrazoles valuable intermediates in the synthesis of complex molecules.[2][3] This guide will delve into the primary reaction types, including electrophilic substitution, transition-metal-catalyzed cross-coupling reactions, and nucleophilic substitution, providing quantitative data and detailed experimental procedures to support laboratory work.

Electrophilic Bromination of Pyrazoles

The introduction of a bromine atom onto the pyrazole ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the substitution pattern on the pyrazole ring.

Key Factors Influencing Bromination:

  • Activating and Deactivating Groups: The electronic nature of substituents on the pyrazole ring directs the position of bromination.

  • Reaction Conditions: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent can affect the outcome of the reaction.[6]

  • Protecting Groups: The use of protecting groups on the pyrazole nitrogen can influence the regioselectivity of bromination.[6]

Electrophilic substitution on the pyrazole ring with N-bromosuccinimide (NBS) is a common method for introducing a bromine atom.[6] The reaction typically proceeds at the C4 position, which is the most electron-rich and sterically accessible position.[7]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Bromopyrazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis. The reactivity of 4-halopyrazoles in these reactions generally follows the trend I > Br > Cl, consistent with the carbon-halogen bond strength.[1] However, bromopyrazoles often represent an optimal balance of reactivity, stability, and cost-effectiveness.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between a bromopyrazole and an organoboron reagent. This reaction is widely used to synthesize biaryl and heteroaryl pyrazole derivatives.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 4-Halopyrazoles [1]

HalogenCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
IodoPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001280-95Generally the most reactive, but can be prone to dehalogenation.
BromoPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-90Offers a good balance of reactivity and stability.[8]
ChloroPd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O1102460-80Less reactive, requiring more active catalyst systems.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of aminopyrazole derivatives, which are important scaffolds in medicinal chemistry.[9]

Table 2: Comparative Data for Buchwald-Hartwig Amination of 4-Halopyrazoles [1]

HalogenCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
IodoPd(dba)₂/tBuDavePhosNaOtBuToluene10018LowLess effective than the bromo derivative with this specific palladium catalyst system.
BromoPd(dba)₂/tBuDavePhosNaOtBuToluene1001860-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.
ChloroPd(dba)₂/tBuDavePhosNaOtBuToluene10024ModerateShows moderate reactivity, less than the bromo derivative.

Nucleophilic Substitution Reactions

While less common than cross-coupling reactions, nucleophilic aromatic substitution (SNAr) can occur on bromopyrazole rings, particularly when activated by strongly electron-withdrawing groups. For instance, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of a copper catalyst leads to the formation of 4-arylamino substituted products.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄[8]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.[8]

General Procedure for Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole[9]

Materials:

  • 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, to a vial add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add a solution of 1-benzyl-4-bromo-1H-pyrazole and the amine in toluene.

  • Seal the vial and heat the reaction mixture at 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-benzyl-1H-pyrazole derivative.

Visualizing Reaction Workflows

The following diagrams illustrate typical experimental and logical workflows for the synthesis and functionalization of brominated pyrazoles.

experimental_workflow cluster_start Starting Material cluster_bromination Bromination cluster_intermediate Key Intermediate cluster_coupling Cross-Coupling Reactions cluster_products Functionalized Products pyrazole Pyrazole bromination Electrophilic Bromination (e.g., NBS) pyrazole->bromination bromopyrazole 4-Bromopyrazole bromination->bromopyrazole suzuki Suzuki-Miyaura (C-C bond formation) bromopyrazole->suzuki buchwald Buchwald-Hartwig (C-N bond formation) bromopyrazole->buchwald aryl_pyrazole Aryl/Heteroaryl Pyrazoles suzuki->aryl_pyrazole amino_pyrazole Aminopyrazoles buchwald->amino_pyrazole

Caption: A general workflow for the synthesis of functionalized pyrazoles from a pyrazole starting material.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br (Bromopyrazole) pd_complex R¹-Pd(II)Ln(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)Ln(R²) transmetalation->pd_intermediate boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The bromine atom on a pyrazole ring is a versatile handle that enables a multitude of chemical transformations. This guide has provided a focused overview of the key reactivity patterns, with an emphasis on practical applications in synthetic and medicinal chemistry. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the unique properties of bromopyrazoles in the design and synthesis of novel, biologically active compounds. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of these important building blocks.

References

An In-depth Technical Guide on (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on (4-bromo-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a derivative of pyrazole, an aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a bromine atom and an acetic acid group on the pyrazole ring confers specific chemical reactivity and physical properties to the molecule.

PropertyValueReferences
Molecular Formula C5H5BrN2O2[1][2]
Molecular Weight 205.01 g/mol [1][3]
CAS Number 82231-53-6[1][2]
MDL Number MFCD00159632[2]
Form Solid[3]
Purity 95%[3]
Storage Temperature -20°C[1]

A related compound, this compound hydrochloride, has a molecular formula of C5H6BrClN2O2 and a molecular weight of 241.47 g/mol [4]. Another similar structure, (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid, has the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol [5].

Experimental Protocols

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives

A study has reported an efficient one-pot method for the regioselective synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyl compounds, arylhydrazines, and N-bromosaccharin, using silica-supported sulfuric acid as a catalyst under solvent-free conditions[6]. This approach is advantageous due to its environmental friendliness and operational simplicity[6].

General Procedure:

  • A mixture of a 1,3-dicarbonyl compound (1 mmol), arylhydrazine (1 mmol), and silica-supported sulfuric acid (0.05 g) is stirred at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • N-bromosaccharin (1.1 mmol) is then added to the reaction mixture.

  • The progress of the reaction is continuously monitored by TLC.

  • Upon completion, n-hexane (7-10 mL) is added to the mixture, and the solid is filtered off.

  • The residue is washed with n-hexane.

  • Evaporation of the solvent yields the pure 4-bromopyrazole derivative.

  • If necessary, the product can be further purified by column chromatography on silica gel[6].

This synthetic route provides a direct and efficient way to introduce a bromine atom at the 4-position of the pyrazole ring, which is a valuable synthon for further chemical modifications.

Illustrative Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 4-bromopyrazole derivatives.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product R1 1,3-Dicarbonyl Compound P1 Mixing and Stirring (Solvent-Free) R1->P1 R2 Arylhydrazine R2->P1 R3 N-Bromosaccharin R3->P1 Added after initial reaction C1 Silica-Supported Sulfuric Acid C1->P1 P2 Reaction Monitoring (TLC) P1->P2 P3 Work-up and Purification P2->P3 Pr 4-Bromopyrazole Derivative P3->Pr

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol details a two-step process starting from the readily available 4-bromo-1H-pyrazole. The methodology is presented with clarity to ensure reproducibility for researchers in various laboratory settings. All quantitative data, including reagent amounts, reaction conditions, and yields, are summarized for ease of reference. A visual workflow diagram is also included to provide a clear overview of the entire synthesis process.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are widely utilized in the development of new therapeutic agents due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The protocol outlined below describes a reliable and efficient synthesis route.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two main steps:

  • N-Alkylation of 4-bromo-1H-pyrazole: The pyrazole nitrogen is alkylated using an appropriate ethyl acetate precursor.

  • Hydrolysis of the Ester: The resulting ethyl (4-bromo-1H-pyrazol-1-yl)acetate is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-bromo-1H-pyrazole98%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethyl bromoacetate≥98%Commercially Available
Lithium Hydroxide (LiOH)Reagent GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
WaterDeionizedLaboratory Supply
Hydrochloric Acid (HCl)1 MLaboratory Supply
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

3.2. Step 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-bromo-1H-pyrazole (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 4-bromo-1H-pyrazole to the sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back down to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

3.3. Step 2: Synthesis of this compound

  • Dissolve the crude or purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 equivalent) in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).

  • Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M hydrochloric acid.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

StepReactantMolar Eq.Molecular Weight ( g/mol )Typical Yield (%)
1 4-bromo-1H-pyrazole1.0146.9785-95%
Sodium Hydride (60%)1.240.00
Ethyl bromoacetate1.1167.00
2 Ethyl (4-bromo-1H-pyrazol-1-yl)acetate1.0233.0590-98%
Lithium Hydroxide2.0-3.023.95

Note: Yields are representative and may vary depending on reaction scale and purity of reagents.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Start 4-bromo-1H-pyrazole Reagent1 NaH, Anhydrous THF Start->Reagent1 0 °C to RT Intermediate Deprotonated Pyrazole Reagent1->Intermediate Reagent2 Ethyl bromoacetate Intermediate->Reagent2 0 °C to RT Product1 Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Workup1 Quench, Extraction, Purification Product1->Workup1 Reaction Completion Product1_ref Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Workup1->Product1_ref Isolated Intermediate Reagent3 LiOH, MeOH/H₂O Product1_ref->Reagent3 Room Temp FinalProduct This compound Workup2 Acidification, Filtration, Drying FinalProduct->Workup2 Reaction Completion

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl bromoacetate: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran and methanol are flammable. Keep away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[1]

  • Melting Point (MP): To assess purity.

This detailed protocol should enable researchers to successfully synthesize this compound for their research and development needs.

References

Application Note: N-Alkylation of 4-Bromopyrazole with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring at the nitrogen atom allows for the modulation of physicochemical properties and biological target engagement. This application note details a robust and efficient protocol for the N-alkylation of 4-bromopyrazole with ethyl bromoacetate to synthesize ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. The resulting product is a valuable intermediate for further chemical modifications, particularly through cross-coupling reactions at the bromine position, enabling the synthesis of diverse compound libraries for drug discovery programs.

Reaction Scheme

Key Features

  • High Efficiency: The described method provides good to excellent yields of the desired N-alkylated product.

  • Mild Reaction Conditions: The protocol utilizes readily available and inexpensive reagents and does not require harsh reaction conditions.

  • Versatile Intermediate: The product, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, is a versatile building block for the synthesis of more complex molecules.

Applications

The synthesized ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be used in the development of a variety of therapeutic agents, including but not limited to:

  • Kinase inhibitors

  • Antiviral agents

  • Anti-inflammatory drugs

  • Agrochemicals

Experimental Protocol

Materials and Methods

  • Reagents:

    • 4-Bromopyrazole (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

Detailed Procedure

  • Reaction Setup: To a dry round-bottom flask, add 4-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 4-bromopyrazole.

  • Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

Characterization Data

The structure of the product, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, can be confirmed by spectroscopic methods. Based on analogous compounds, the expected NMR data is as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.85 (s, 2H, N-CH₂), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.0 (C=O), 140.0 (pyrazole-CH), 129.0 (pyrazole-CH), 92.0 (C-Br), 62.0 (O-CH₂), 52.0 (N-CH₂), 14.0 (CH₃).

  • Mass Spectrometry (ESI): Calculated for C₇H₉BrN₂O₂ [M+H]⁺, found [M+H]⁺.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of pyrazoles with ethyl bromoacetate.[1]

EntryPyrazole SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromopyrazoleK₂CO₃DMF804-6~85-95
2PyrazoleCs₂CO₃DMFRoom Temp2>90
33,5-DimethylpyrazoleNaHTHF603~80

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Start add_reagents Add 4-Bromopyrazole and K2CO3 to DMF start->add_reagents stir1 Stir at RT for 15 min add_reagents->stir1 add_bromoacetate Add Ethyl Bromoacetate stir1->add_bromoacetate heat Heat to 80°C for 4-6h add_bromoacetate->heat cool Cool to RT heat->cool quench Pour into ice-water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization end Pure Product characterization->end

Caption: Experimental workflow for the N-alkylation of 4-bromopyrazole.

logical_relationship reagents Starting Materials (4-Bromopyrazole, Ethyl Bromoacetate, K2CO3, DMF) reaction N-Alkylation Reaction reagents->reaction intermediate Crude Product Mixture reaction->intermediate purification Purification (Extraction, Chromatography) intermediate->purification product Pure Product Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate purification->product

Caption: Logical relationship of the synthesis process.

References

The Versatile Scaffold: (4-bromo-1H-pyrazol-1-yl)acetic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(4-bromo-1H-pyrazol-1-yl)acetic acid has emerged as a pivotal building block for medicinal chemists, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, particularly the reactive bromine atom on the pyrazole ring, provide a strategic handle for synthetic diversification, enabling the creation of libraries of compounds with a wide spectrum of biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising intermediate in their discovery programs.

Application Notes

The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The introduction of a bromo substituent at the 4-position and an acetic acid moiety at the 1-position of the pyrazole ring enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile functional group for cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups to explore the chemical space around the pyrazole core. The acetic acid side chain provides a handle for amide bond formation, esterification, or other modifications to modulate physicochemical properties and target engagement.

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Oncology: Pyrazole derivatives are known to target various hallmarks of cancer. They have been investigated as inhibitors of protein kinases, enzymes that are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. The structural modularity of the this compound scaffold allows for the fine-tuning of inhibitor selectivity and potency.

  • Antibacterial Agents: The bacterial enzyme DNA gyrase, essential for DNA replication, is a validated target for antibacterial drugs. Pyrazole-containing compounds have been shown to inhibit this enzyme, offering a potential avenue for the development of new antibiotics to combat drug-resistant bacteria.

  • Enzyme Inhibition: Beyond oncology and infectious diseases, derivatives of this scaffold have demonstrated inhibitory activity against other key enzymes, such as alkaline phosphatase, which is implicated in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the biological activity of various pyrazole derivatives, showcasing the potential of this chemical class.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo-oxothiazolidine derivative 7gMG-63 (Human Osteosarcoma)0.045 ± 0.004[1][2][3]
Pyrazole-fused Curcumin Analog 12MDA-MB-231 (Breast Cancer)3.64[4]
Pyrazole-fused Curcumin Analog 13MDA-MB-231 (Breast Cancer)16.13[4]
Pyrazole-fused Curcumin Analog 14HepG2 (Liver Cancer)4.89[4]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22MCF7 (Breast Cancer)2.82[4]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23A549 (Lung Cancer)6.28[4]
Pyrazolo[4,3-c]pyridine derivative 41MCF7 (Breast Cancer)1.937 (µg/mL)[4]
Pyrazolo[4,3-c]pyridine derivative 42HCT116 (Colon Cancer)2.914 (µg/mL)[4]
Pyrazole derivative TOSINDMDA-MB-231 (Breast Cancer)17.7 ± 2.7[5]
Pyrazole derivative PYRINDMCF7 (Breast Cancer)39.7 ± 5.8[5]

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
Pyrazolo-oxothiazolidine derivative 7gAlkaline Phosphatase0.045 ± 0.004[1][2][3]
Benzofuran–pyrazole-based compound 9E. coli DNA Gyrase B9.80[6]
2,3,4-trichlorophenyl pyrazole analog 4Tissue Nonspecific Alkaline Phosphatase (TNAP)0.005[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title compound starting from 4-bromo-1H-pyrazole.

Step 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

  • To a solution of 4-bromo-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: DNA Gyrase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of pyrazole derivatives against bacterial DNA gyrase.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and the assay buffer (containing ATP and MgCl2).

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixtures at 37 °C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., STEB buffer with proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. Quantify the band intensities to determine the IC50 value.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Ethyl (4-bromo-1H-pyrazol-1-yl)acetate 4-bromo-1H-pyrazole->Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Alkylation with Ethyl Bromoacetate Target Compound This compound Ethyl (4-bromo-1H-pyrazol-1-yl)acetate->Target Compound Hydrolysis Derivative_Library Derivative Library (via cross-coupling, amidation, etc.) Target Compound->Derivative_Library In_vitro_assays In vitro Assays (e.g., Enzyme Inhibition) Derivative_Library->In_vitro_assays Cell-based_assays Cell-based Assays (e.g., Cytotoxicity - MTT) Derivative_Library->Cell-based_assays Data_Analysis Data Analysis (IC50 Determination) In_vitro_assays->Data_Analysis Cell-based_assays->Data_Analysis

Caption: Synthetic and evaluation workflow for this compound derivatives.

G cluster_pathway Mechanism of Action: DNA Gyrase Inhibition Pyrazole_Derivative Pyrazole Derivative DNA_Gyrase DNA Gyrase Pyrazole_Derivative->DNA_Gyrase inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death

Caption: Inhibition of DNA gyrase by a pyrazole derivative leading to bacterial cell death.

G cluster_kinase Mechanism of Action: Kinase Inhibition in Cancer Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase activates Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis inhibits Pyrazole_Kinase_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Kinase_Inhibitor->Signaling_Cascade inhibits

Caption: Inhibition of a kinase signaling pathway in cancer by a pyrazole derivative.

References

Application Notes: (4-bromo-1H-pyrazol-1-yl)acetic acid as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (4-bromo-1H-pyrazol-1-yl)acetic acid as a foundational scaffold in the design and synthesis of potent kinase inhibitors. The strategic incorporation of this building block offers a versatile platform for developing targeted therapeutics against a range of kinases implicated in diseases such as cancer and inflammatory disorders. Detailed experimental protocols for the synthesis of the building block, its elaboration into a representative kinase inhibitor, and methods for biological evaluation are provided.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This inherent binding capability, combined with the synthetic tractability of the pyrazole ring, has led to the development of numerous FDA-approved kinase inhibitors containing this core structure. The bromine atom at the 4-position and the acetic acid side chain at the 1-position of the title compound provide orthogonal handles for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4-bromopyrazole: N-alkylation with an ethyl bromoacetate followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of 4-bromopyrazole

  • Reaction: 4-bromopyrazole is reacted with ethyl bromoacetate in the presence of a base to yield ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

  • Materials:

    • 4-bromopyrazole

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Procedure:

    • To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

Step 2: Hydrolysis of ethyl (4-bromo-1H-pyrazol-1-yl)acetate

  • Reaction: The ethyl ester is hydrolyzed under basic conditions to afford the desired carboxylic acid.

  • Materials:

    • Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, remove the THF under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Application in Kinase Inhibitor Synthesis: A Representative Example

While a specific kinase inhibitor directly synthesized from this compound is not prominently featured in readily available literature, this building block is ideally suited for the synthesis of various pyrazole-based inhibitors through amide bond formation. The following protocol outlines a general procedure for coupling the carboxylic acid with a diverse range of amino-heterocycles, a common strategy in kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Pyrazole-based Kinase Inhibitor Candidate
  • Reaction: Amide coupling of this compound with a representative amino-thiazole moiety.

  • Materials:

    • This compound

    • 2-amino-4-methylthiazole (or other amino-heterocycle)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amino-heterocycle (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the final kinase inhibitor candidate.

Biological Evaluation of Pyrazole-based Kinase Inhibitors

The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases using established in vitro kinase assays. Below are generalized protocols for commonly used assay formats.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from the ADP-Glo™ kinase assay format, which measures kinase activity by quantifying the amount of ADP produced.

  • Materials:

    • Purified recombinant kinase (e.g., Aurora A, JAK2, CDK2)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) control.

    • Add 2.5 µL of a mixture of the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a series of hypothetical kinase inhibitors derived from this compound against various kinases are presented in the table below. This table serves as an example of how to structure and present quantitative data for comparison.

Compound IDTarget KinaseIC₅₀ (nM)
PZ-Inhibitor-01 Aurora A15
Aurora B25
JAK2150
PZ-Inhibitor-02 Aurora A8
Aurora B12
JAK285
PZ-Inhibitor-03 Aurora A120
Aurora B150
JAK210
Reference Cpd (e.g., AT9283) Aurora A3
Aurora B3
JAK21.2

Visualizations

Signaling Pathway

cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrazole-based Inhibitor Pyrazole-based Inhibitor Pyrazole-based Inhibitor->RAF Inhibition

Caption: A representative kinase signaling pathway (MAPK pathway) and a potential point of intervention for a pyrazole-based inhibitor.

Experimental Workflow

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-bromopyrazole Step1 N-Alkylation with ethyl bromoacetate Start->Step1 Intermediate Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 BuildingBlock This compound Step2->BuildingBlock Step3 Amide Coupling with Amino-heterocycle BuildingBlock->Step3 FinalCompound Kinase Inhibitor Candidate Step3->FinalCompound Assay In Vitro Kinase Assay FinalCompound->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General workflow from the starting material to the synthesis and evaluation of a kinase inhibitor.

Logical Relationship

cluster_features Key Structural Features BuildingBlock This compound PyrazoleCore Pyrazole Core (H-bond interactions) BuildingBlock->PyrazoleCore Bromo 4-Bromo Substituent (Handle for further modification, e.g., Suzuki coupling) BuildingBlock->Bromo AceticAcid Acetic Acid Side Chain (Amide bond formation) BuildingBlock->AceticAcid KinaseInhibitor Potent and Selective Kinase Inhibitor PyrazoleCore->KinaseInhibitor enables Bromo->KinaseInhibitor allows for SAR exploration AceticAcid->KinaseInhibitor provides attachment point

Caption: The relationship between the key structural features of the building block and the properties of the resulting kinase inhibitor.

References

Preparation of (4-bromo-1H-pyrazol-1-yl)acetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry, with potential applications in the development of various therapeutic agents due to the diverse biological activities associated with the pyrazole scaffold.[1][2][3] This guide outlines a reliable synthetic pathway, including the bromination of pyrazole, N-alkylation, ester hydrolysis, and subsequent derivatization to amides.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely explored in drug discovery for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] The this compound scaffold serves as a versatile intermediate for generating libraries of novel compounds. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid moiety allows for the formation of various derivatives such as esters and amides to modulate physicochemical properties and biological activity.[4][7]

Synthetic Workflow Overview

The synthesis of this compound and its derivatives can be achieved through a multi-step sequence. The general workflow involves the bromination of the pyrazole ring, followed by N-alkylation with an ethyl bromoacetate group, subsequent hydrolysis of the ester to the carboxylic acid, and finally, conversion to various derivatives.

Pyrazole 1H-Pyrazole Bromopyrazole 4-Bromo-1H-pyrazole Pyrazole->Bromopyrazole Bromination Ester Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Bromopyrazole->Ester N-Alkylation Acid This compound Ester->Acid Hydrolysis Derivatives Derivatives (Amides, Esters, etc.) Acid->Derivatives Derivatization cluster_cell Inflammatory Cell AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Derivative (4-bromo-1H-pyrazol-1-yl) acetic acid derivative Derivative->COX2 Inhibition

References

experimental procedure for Suzuki coupling of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential method in medicinal chemistry for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. For drug development professionals, researchers, and scientists, this document offers detailed application notes and protocols for the Suzuki coupling of (4-bromo-1H-pyrazol-1-yl)acetic acid with various arylboronic acids. Due to their prevalence in biologically active compounds, pyrazole derivatives are of special interest.

The protocols provided are based on established literature for the coupling of 4-bromopyrazoles and may require optimization for specific substrates.[1][2] Key considerations for this particular substrate include the presence of an unprotected pyrazole N-H and a carboxylic acid moiety, which can influence the reaction conditions, particularly the choice of base.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of this compound with a generic arylboronic acid to yield the corresponding (4-aryl-1H-pyrazol-1-yl)acetic acid derivative.

Figure 1: General scheme for the Suzuki coupling of this compound.

Catalytic Cycle Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The palladium(0) catalyst adds to the carbon-bromine bond of the pyrazole.

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium complex.

  • Reductive Elimination: The desired C-C bond is formed, yielding the final product and regenerating the palladium(0) catalyst.[3][4]

G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Product (4-aryl-1H-pyrazol-1-yl)acetic acid reductive_elimination->product pd_complex1 Pyrazolyl-Pd(II)-Br Complex oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Pyrazolyl-Pd(II)-Ar Complex transmetalation->pd_complex2 pd_complex1->transmetalation pd_complex2->reductive_elimination reactant1 This compound reactant1->oxidative_addition reactant2 Ar-B(OH)₂ + Base reactant2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section details a generalized protocol for the Suzuki coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol uses a commonly available and effective palladium catalyst for the coupling of 4-bromopyrazoles.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube or a suitable reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[1]

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL dioxane and 0.4 mL water for a 0.1 mmol scale reaction).[1]

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6–12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Data Presentation: Reaction Conditions

The selection of reaction parameters is crucial for a successful Suzuki coupling. The following table summarizes typical conditions reported for the coupling of 4-bromopyrazoles, which serve as a starting point for optimization.

ParameterCondition ACondition BRationale & Reference
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2-3 mol%)Pd(PPh₃)₄ is a standard, effective catalyst.[1] XPhos-based catalysts can offer higher yields and are effective for challenging substrates.[5]
Base Na₂CO₃ (2.5 equiv)K₃PO₄ (2.0 equiv)Na₂CO₃ is a common and effective base.[2] K₃PO₄ is a milder base that can be beneficial for substrates with sensitive functional groups.[5]
Solvent 1,4-Dioxane / H₂O (4:1)THF or DME / H₂ODioxane/water is a widely used solvent system for Suzuki couplings.[1] THF or DME can also be effective.[1]
Temperature 90 °C60–110 °CThe optimal temperature depends on the reactivity of the substrates and the catalyst system used.[1][5]
Time 6–12 h5–24 hReaction time should be determined by monitoring the reaction to completion to avoid decomposition or side reactions.[1][5]

Troubleshooting and Optimization

A common side reaction in the Suzuki coupling of heteroaryl halides is debromination.[6] The presence of the unprotected pyrazole N-H can sometimes lead to lower yields or side reactions.

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst turnover; Poor substrate solubilityScreen different palladium catalysts and ligands (e.g., XPhos, SPhos).[6] Test alternative solvent systems.
Debromination N-H acidity of the pyrazole; Strong baseUse a milder base such as K₃PO₄ or CsF.[6] Consider protecting the pyrazole nitrogen (e.g., with a BOC group) if debromination persists.
Incomplete Reaction Deactivation of catalyst; Insufficient temperature/timeIncrease catalyst loading slightly. Ensure the reaction is run under strictly inert conditions. Increase temperature or extend reaction time.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of (4-aryl-1H-pyrazol-1-yl)acetic acid derivatives.

G start Start setup 1. Reaction Setup - Weigh reactants - Add to Schlenk tube start->setup inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) setup->inert reagents 3. Add Solvents - Dioxane and Water inert->reagents reaction 4. Reaction - Heat at 90 °C - Stir for 6-12h reagents->reaction monitor 5. Monitor Progress - TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Work-up - Cool to RT - Dilute and wash monitor->workup Complete purify 7. Purification - Column Chromatography workup->purify analyze 8. Analysis - NMR, MS purify->analyze end End (Purified Product) analyze->end

Caption: General experimental workflow for Suzuki coupling and product isolation.

References

Application Notes and Protocols: (4-bromo-1H-pyrazol-1-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(4-bromo-1H-pyrazol-1-yl)acetic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core, a reactive bromine atom, and a carboxylic acid handle, makes it a versatile starting material for the synthesis of novel compounds with a wide range of biological activities. Pyrazole-containing compounds have been successfully developed into drugs for various diseases, highlighting the importance of this scaffold in pharmaceutical research.[1][2][3][4]

These application notes provide an overview of the utility of this compound in drug discovery, including its role as a synthetic intermediate and protocols for its derivatization and evaluation.

Key Features and Applications
  • Versatile Synthetic Intermediate: The 4-bromo substituent serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6][7][8] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity.

  • Privileged Scaffold: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[3][4][9] Marketed drugs containing the pyrazole moiety are used to treat a range of conditions, including inflammation, cancer, and viral infections.[1][3]

  • Carboxylic Acid Handle: The acetic acid side chain provides a convenient point for modification, such as amide bond formation, to connect the pyrazole core to other pharmacophores or to modulate the physicochemical properties of the molecule.

  • Broad Therapeutic Potential: Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[10][11][12][13]

Quantitative Data on Pyrazole Derivatives

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the reported biological activities of various other pyrazole-containing compounds to illustrate the potential of this class of molecules.

Compound ClassTarget/AssayActivity (IC₅₀/MIC)Reference
Pyrazole DerivativesEGFR Tyrosine Kinase0.26 µM[2]
Pyrazole DerivativesHER-2 Tyrosine Kinase0.20 µM[2]
3,5-diarylpyrazolesCOX-20.01 µM[14]
Pyrazole-thiazole hybridCOX-2/5-LOX0.03 µM/0.12 µM[14]
Pyrazolo-pyrimidineCOX-20.015 µM[14]
Pyrazole DerivativesS. aureus25.1 µM (MIC)[15]

Experimental Protocols

Protocol 1: Synthesis of a (4-Aryl-1H-pyrazol-1-yl)acetic Acid Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the derivatization of this compound at the 4-position using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium (0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add a degassed 10:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (4-aryl-1H-pyrazol-1-yl)acetic acid derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Amide Coupling of a (4-Aryl-1H-pyrazol-1-yl)acetic Acid Derivative

This protocol outlines the synthesis of an amide derivative from the product obtained in Protocol 1.

Materials:

  • (4-Aryl-1H-pyrazol-1-yl)acetic acid (from Protocol 1)

  • Amine of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Standard glassware for organic synthesis

  • TLC supplies

  • Purification supplies

Procedure:

  • Dissolve the (4-aryl-1H-pyrazol-1-yl)acetic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask.

  • Add the coupling agent (e.g., HATU, 1.1 equiv.) and the base (e.g., DIPEA, 2.0 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Add the amine of interest (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Drug_Discovery_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (Diversification at C4) Start->Step1 Intermediate Library of (4-Aryl-1H-pyrazol-1-yl)acetic acids Step1->Intermediate Step2 Amide Coupling (Modification of Acetic Acid) Intermediate->Step2 Candidates Library of Final Compounds Step2->Candidates Screening Biological Screening (e.g., Kinase Assays) Candidates->Screening Hit Hit Compound Screening->Hit Identified Activity Optimization Lead Optimization Hit->Optimization Drug Drug Candidate Optimization->Drug SAR_Concept cluster_core Core Scaffold Core This compound R1 R1 (Aryl, Heteroaryl, etc.) via Cross-Coupling Core->R1 C4 Position R2 R2 (Amine, Alcohol, etc.) via Amide Coupling Core->R2 Acetic Acid Moiety Activity Biological Activity (Potency, Selectivity) R1->Activity Modulates Target Binding R2->Activity Influences Physicochemical Properties (e.g., solubility)

References

Synthetic Routes to Novel Pyrazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrazole-based compounds, a class of heterocyclic molecules with significant therapeutic potential. The methodologies highlighted focus on modern, efficient, and sustainable synthetic strategies, including multicomponent reactions and green chemistry approaches. The synthesized compounds exhibit a range of biological activities, making them promising candidates for drug discovery and development.

Application Note 1: Green Synthesis of Pyrano[2,3-c]pyrazole Derivatives via a Four-Component Reaction in Aqueous Medium

This protocol describes a time-efficient and environmentally benign synthesis of pyrano[2,3-c]pyrazole derivatives using a four-component reaction in water.[1][2] This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic solvent and often proceeds with high atom economy.[3][4]

Experimental Protocol

A representative procedure for the synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is as follows:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol), and piperidine (5 mol%).

  • Solvent Addition: Add 10 mL of distilled water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

Quantitative Data
EntryAldehydeCatalystSolventTime (min)Yield (%)
14-ChlorobenzaldehydePiperidineWater2092
2BenzaldehydePiperidineWater2590
34-MethoxybenzaldehydePiperidineWater2093
44-NitrobenzaldehydePiperidineWater3088

Table 1: Synthesis of various pyrano[2,3-c]pyrazole derivatives using a piperidine-catalyzed four-component reaction in water.[1]

Experimental Workflow

G cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde (1 mmol) Stirring Vigorous Stirring (Room Temp, 20-30 min) Aldehyde->Stirring Malononitrile Malononitrile (1 mmol) Malononitrile->Stirring Pyrazolone Pyrazolone (1 mmol) Pyrazolone->Stirring Piperidine Piperidine (5 mol%) Piperidine->Stirring Water Water (10 mL) Water->Stirring Filtration Filtration Stirring->Filtration Washing Washing (Cold Water & Ethanol) Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Workflow for the green synthesis of pyrano[2,3-c]pyrazoles.

Application Note 2: Microwave-Assisted Synthesis of Functionalized Pyrazoles

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[2] This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and hydrazine hydrate under microwave irradiation.

Experimental Protocol

A general procedure for the synthesis of 3,5-diphenyl-1H-pyrazole is as follows:

  • Reactant Preparation: In a microwave-safe vessel, dissolve chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of acetic acid (2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 5-10 minutes.

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data
EntryChalcone Substituent (Ar1)Chalcone Substituent (Ar2)Power (W)Time (min)Yield (%)
1PhenylPhenyl150595
24-MethoxyphenylPhenyl150792
34-ChlorophenylPhenyl150694
4Phenyl4-Nitrophenyl150889

Table 2: Microwave-assisted synthesis of 1,3,5-trisubstituted pyrazoles.

Experimental Workflow

G cluster_reagents Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Isolation & Purification Chalcone Chalcone (1 mmol) Microwave Microwave Irradiation (100-120 °C, 5-10 min) Chalcone->Microwave Hydrazine Hydrazine Hydrate (1.5 mmol) Hydrazine->Microwave Solvent Ethanol (5 mL) Solvent->Microwave Catalyst Acetic Acid (cat.) Catalyst->Microwave Cooling Cooling to RT Microwave->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying Washing->Drying Final_Product Pure Pyrazole Drying->Final_Product G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation signaling Pyrazole Pyrazole-based Inhibitor Pyrazole->COX2 inhibition

References

Synthesis of Substituted Pyrazole Acetic Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the laboratory synthesis of substituted pyrazole acetic acids, a class of compounds with significant interest in medicinal chemistry and drug development. The following sections outline established synthetic methodologies, offering step-by-step experimental procedures and quantitative data to guide researchers in their synthetic efforts.

Introduction

Substituted pyrazole acetic acids are key structural motifs in a wide range of biologically active molecules. Their synthesis is a critical step in the discovery and development of new therapeutic agents. This document details two primary synthetic routes, commencing from readily available starting materials and culminating in the desired pyrazole acetic acid derivatives. The protocols provided are based on established and reliable chemical transformations, including the Knorr pyrazole synthesis and subsequent N-alkylation and saponification.

Synthetic Methodologies

Two robust and versatile methods for the synthesis of substituted pyrazole acetic acids are presented:

  • Method 1: Synthesis via Knorr Pyrazole Synthesis followed by N-Alkylation and Hydrolysis. This is a classical and widely used method that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. The resulting pyrazole is then N-alkylated with an ethyl haloacetate, followed by hydrolysis of the ester to yield the target carboxylic acid. Acetic acid is often used as a catalyst in the initial cyclocondensation step.[1][2][3][4]

  • Method 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles and Subsequent Conversion. This approach focuses on the efficient, one-pot synthesis of the pyrazole core from acetophenones or aryl aldehydes and hydrazones, often catalyzed by iodine and/or an acid.[5] The resulting 3,5-disubstituted pyrazole can then be subjected to N-alkylation and hydrolysis as described in Method 1 to afford the corresponding pyrazole acetic acid.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for key steps in the synthesis of pyrazole acetic acid precursors, providing a comparison of yields for different substitution patterns.

Method Step Starting Materials Product Yield (%) Reference
1Pyrazole FormationEthyl benzoylacetate, Phenylhydrazine2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneHigh[1]
1Pyrazole Formation(Ethoxycarbonyl)malondialdehyde, HydrazineEthyl 1H-pyrazole-4-carboxylate72.4[6]
1N-Alkylation3-Phenylpyrazole, Ethyl bromoacetateEthyl 3-phenyl-1H-pyrazole-1-acetateNot specified[7]
2Pyrazole FormationAcetophenone, Phenylhydrazine3,5-Diphenyl-1H-pyrazoleGood to Excellent[5]
2Pyrazole Formation3,4-Dimethoxyacetophenone, 4-(Trifluoromethyl)phenylhydrazine3-(3,4-Dimethoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole86[5]
2Pyrazole Formation2-Acetylthiophene, Phenylhydrazine5-Phenyl-3-(thiophen-2-yl)-1H-pyrazole78-80[5]

Experimental Protocols

Method 1: Knorr Pyrazole Synthesis, N-Alkylation, and Hydrolysis

This protocol is divided into three key stages: formation of the pyrazole ring, N-alkylation to introduce the acetic acid ester moiety, and subsequent hydrolysis to the carboxylic acid.

Stage 1: Synthesis of the Substituted Pyrazole Core

This stage utilizes the Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[1][3][8]

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol or 1-Propanol

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[1][9]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol/water).

Stage 2: N-Alkylation with Ethyl Bromoacetate

This step introduces the ethyl acetate group onto one of the nitrogen atoms of the pyrazole ring.

Materials:

  • Substituted pyrazole from Stage 1 (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl pyrazole-acetate by column chromatography on silica gel.

Stage 3: Hydrolysis of the Ester to Carboxylic Acid (Saponification)

The final step is the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl pyrazole-acetate from Stage 2 (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (3.0 eq)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl pyrazole-acetate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

  • Collect the precipitated pyrazole acetic acid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Method 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles and Conversion

This method provides an efficient route to 3,5-disubstituted pyrazoles which can then be converted to the corresponding acetic acids as described in Stages 2 and 3 of Method 1.

Materials:

  • Substituted acetophenone or aryl aldehyde (1.0 eq)

  • Hydrazone of an aromatic aldehyde or acetophenone (1.0 eq)

  • Iodine (I₂) (catalytic amount)

  • Hydrochloric acid (HCl) (catalytic amount)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • In a flask, combine the substituted acetophenone or aryl aldehyde (1.0 eq), the hydrazone (1.0 eq), a catalytic amount of iodine, and a catalytic amount of hydrochloric acid in ethanol.[5]

  • Add a modest excess of DMSO.[5]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude 3,5-disubstituted pyrazole by column chromatography or recrystallization.

  • Proceed with N-alkylation (Method 1, Stage 2) and hydrolysis (Method 1, Stage 3) to obtain the final substituted pyrazole acetic acid.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these protocols.

G cluster_0 Method 1: Knorr Pyrazole Synthesis Route A 1,3-Dicarbonyl Compound C Substituted Pyrazole A->C Knorr Synthesis (Acetic Acid catalyst) B Hydrazine Derivative B->C E Ethyl Pyrazole-acetate C->E N-Alkylation (Base, DMF) D Ethyl Bromoacetate D->E G Substituted Pyrazole Acetic Acid E->G Saponification (Hydrolysis) F Base (e.g., NaOH) F->G

Caption: Synthetic pathway for Method 1.

G cluster_1 General Experimental Workflow Start Starting Materials (Dicarbonyls, Hydrazines, Acetophenones, etc.) Step1 Pyrazole Ring Formation (e.g., Knorr Synthesis) Start->Step1 Purification1 Purification (Recrystallization/ Chromatography) Step1->Purification1 Step2 N-Alkylation with Ethyl Haloacetate Purification2 Purification (Chromatography) Step2->Purification2 Step3 Ester Hydrolysis (Saponification) Purification3 Purification (Filtration/Recrystallization) Step3->Purification3 Purification1->Step2 Purification2->Step3 FinalProduct Final Product: Substituted Pyrazole Acetic Acid Purification3->FinalProduct

Caption: General experimental workflow.

G cluster_2 Synthetic Route Decision Logic Start Desired Substitution Pattern? Path1_3_5 3,5-Disubstituted Start->Path1_3_5 Yes Path_Other Other patterns (e.g., 4-substituted) Start->Path_Other No Method2 Method 2: One-pot from acetophenone/hydrazone Path1_3_5->Method2 Method1 Method 1: Knorr Synthesis from appropriate 1,3-dicarbonyl Path_Other->Method1

Caption: Decision tree for synthetic route.

References

Application Note and Protocol for the Purification of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-bromo-1H-pyrazol-1-yl)acetic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of biologically active compounds. This document provides a detailed protocol for the synthesis and purification of this compound, starting from 4-bromopyrazole. The protocol is divided into two main stages: the N-alkylation of 4-bromopyrazole with ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Materials and Methods

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
4-BromopyrazoleC₃H₃BrN₂146.97Commercially AvailableStarting material
Ethyl bromoacetateC₄H₇BrO₂167.00Commercially AvailableAlkylating agent, lachrymator
Potassium carbonateK₂CO₃138.21Commercially AvailableBase for alkylation
Acetonitrile (ACN)C₂H₃N41.05Commercially AvailableAnhydrous, reaction solvent
Lithium hydroxide (LiOH)LiOH23.95Commercially AvailableBase for hydrolysis
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableReaction solvent
Water (H₂O)H₂O18.02DeionizedSolvent
Hydrochloric acid (HCl)HCl36.46Commercially Available2M aqueous solution for acidification
Ethyl acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableExtraction solvent
Brine---Saturated aqueous NaCl solution
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04Commercially AvailableDrying agent

Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

  • pH paper or pH meter

Experimental Protocols

Step 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

This procedure follows a typical N-alkylation of a pyrazole using an alkyl halide and a carbonate base.

  • To a 250 mL round-bottom flask, add 4-bromopyrazole (10.0 g, 68.0 mmol), potassium carbonate (18.8 g, 136.0 mmol, 2.0 equiv), and anhydrous acetonitrile (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (9.0 mL, 81.6 mmol, 1.2 equiv) dropwise to the suspension. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with ethyl acetate (2 x 30 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate as an oil. This crude product can be used in the next step without further purification.

Step 2: Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate to this compound

This step involves the saponification of the ester followed by an acidic workup to yield the carboxylic acid.

  • Dissolve the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate from the previous step in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (5.7 g, 136.0 mmol, 2.0 equiv) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

  • Dry the purified this compound under vacuum to a constant weight.

Purification

The primary purification is achieved through the acidic workup and precipitation described in Step 2. For higher purity, the final product can be recrystallized.

Recrystallization Protocol (Optional)

  • Dissolve the crude this compound in a minimal amount of hot water or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

AnalyteExpected Molecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/NMR)
Ethyl (4-bromo-1H-pyrazol-1-yl)acetate233.06>90% (crude)-
This compound205.0175-85% (over two steps)>95%

Workflow and Pathway Diagrams

Synthesis_Workflow Synthesis and Purification Workflow for this compound Start Starting Materials: 4-Bromopyrazole Ethyl bromoacetate K2CO3, Acetonitrile Alkylation N-Alkylation Reaction (Reflux, 12-16h) Start->Alkylation Filtration1 Filtration to remove salts Alkylation->Filtration1 Reaction mixture Concentration1 Concentration in vacuo Filtration1->Concentration1 Filtrate Intermediate Crude Ethyl (4-bromo-1H-pyrazol-1-yl)acetate Concentration1->Intermediate Hydrolysis Hydrolysis Reaction (LiOH, THF/H2O, RT, 4-6h) Intermediate->Hydrolysis Concentration2 Remove THF in vacuo Hydrolysis->Concentration2 Reaction mixture Extraction Aqueous workup and extraction with Ethyl Acetate Concentration2->Extraction Aqueous residue Acidification Acidification with 2M HCl to pH 2-3 Extraction->Acidification Aqueous layer Precipitation Precipitation and Filtration Acidification->Precipitation Acidified solution with precipitate Drying Drying under vacuum Precipitation->Drying Wet solid FinalProduct Purified this compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

This detailed protocol provides a reliable method for the synthesis and purification of this compound, suitable for use in a research and development setting. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and performing the reactions in a well-ventilated fume hood.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic pathway involves a two-step process:

  • N-alkylation: 4-bromo-1H-pyrazole is reacted with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base to form ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidic workup to yield the final product, this compound.

Q2: I am getting a very low yield in the N-alkylation step. What are the potential causes?

A2: Low yields in the N-alkylation of 4-bromo-1H-pyrazole can stem from several factors:

  • Base Strength: The choice of base is critical. A weak base may not sufficiently deprotonate the pyrazole, leading to a slow or incomplete reaction. Conversely, a very strong base might lead to side reactions.

  • Solvent: The solvent should be able to dissolve the pyrazole and the base, and it should be inert to the reactants. Aprotic polar solvents like DMF or acetonitrile are often good choices.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the reactants or products.

  • Moisture: The presence of water in the reaction can consume the base and hinder the deprotonation of the pyrazole. Ensure you are using anhydrous solvents and dried glassware.

  • Purity of Starting Materials: Impurities in the 4-bromo-1H-pyrazole or ethyl bromoacetate can interfere with the reaction.

Q3: I am observing multiple spots on my TLC after the N-alkylation reaction. What could be the side products?

A3: While 4-bromo-1H-pyrazole is symmetrical, which prevents the formation of regioisomers, other side products can form:

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Dialkylation: Although less common for pyrazoles, it is possible under certain conditions.

  • O-alkylation of the ethyl bromoacetate: The enolate of ethyl bromoacetate could potentially react with another molecule of ethyl bromoacetate.

  • Decomposition Products: If the reaction is overheated or run for too long, decomposition of the starting materials or product can occur.

Q4: The hydrolysis of the ethyl ester is not going to completion. How can I improve this?

A4: Incomplete hydrolysis can be addressed by:

  • Increasing Reaction Time or Temperature: Saponification can sometimes be slow. Increasing the reaction time or gently heating the reaction mixture can help drive it to completion.

  • Using a Stronger Base or Higher Concentration: Increasing the concentration of the base (e.g., NaOH or LiOH) can accelerate the hydrolysis.

  • Choice of Solvent: A co-solvent like methanol or ethanol with water can improve the solubility of the ester and facilitate the reaction.

Q5: My final product is difficult to purify. What are some recommended purification techniques?

A5: Purification of this compound can be challenging due to its polarity.

  • Recrystallization: This is often the most effective method. A suitable solvent system needs to be identified through screening. Common choices include water, ethanol/water mixtures, or ethyl acetate/hexane.

  • Acid-Base Extraction: During the workup, careful pH adjustment is crucial. After hydrolysis, acidifying the solution will precipitate the carboxylic acid. Washing the organic extract of the ester with a mild base can remove acidic impurities.

  • Column Chromatography: While possible, it can be difficult due to the polarity of the carboxylic acid. A polar stationary phase and a suitable polar mobile phase would be required. It is generally more practical for the ester intermediate.

Troubleshooting Guides

Problem 1: Low Yield of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate (N-alkylation Step)
Potential Cause Troubleshooting Suggestion
Inadequate BaseUse a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and has been stored properly.
Suboptimal SolventSwitch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to improve solubility and reaction rate. Ensure the solvent is anhydrous.
Low Reaction TemperatureGradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical range is room temperature to 80 °C.
Presence of MoistureUse flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure ReactantsPurify the 4-bromo-1H-pyrazole and ethyl bromoacetate before use if their purity is questionable.
Problem 2: Incomplete Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
Potential Cause Troubleshooting Suggestion
Insufficient BaseUse a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).
Low Reaction TemperatureGently heat the reaction mixture to reflux (typically 60-80 °C) to increase the rate of hydrolysis.
Poor Solubility of EsterUse a co-solvent system such as a 1:1 mixture of water and methanol or ethanol to improve the solubility of the ester.
Short Reaction TimeMonitor the reaction by TLC until the starting ester spot has completely disappeared. This may require several hours.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-bromo-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Reaction Setup: Dissolve the crude or purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Base Addition: Add sodium hydroxide (NaOH, 2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

  • Purification (if necessary): The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow Synthesis Workflow for this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start 4-bromo-1H-pyrazole + Ethyl Bromoacetate reaction1 Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) start->reaction1 product1 Ethyl (4-bromo-1H-pyrazol-1-yl)acetate reaction1->product1 purification1 Work-up & Purification product1->purification1 reaction2 Base (e.g., NaOH) in Solvent (e.g., MeOH/H2O) purification1->reaction2 product2 This compound reaction2->product2 purification2 Acidic Work-up & Purification product2->purification2

Caption: Overall synthetic workflow.

troubleshooting_low_yield Troubleshooting Low Yield in N-Alkylation problem Low Yield of Ester cause1 Check Base Strength & Purity problem->cause1 cause2 Verify Solvent is Anhydrous problem->cause2 cause3 Optimize Reaction Temperature problem->cause3 cause4 Confirm Reactant Purity problem->cause4 solution1 Use stronger/fresh base (NaH, K2CO3) cause1->solution1 solution2 Use anhydrous DMF or ACN cause2->solution2 solution3 Increase temperature incrementally cause3->solution3 solution4 Purify starting materials cause4->solution4

Caption: Logical troubleshooting for low yield.

optimizing reaction conditions for N-alkylation of 4-bromopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 4-bromopyrazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of 4-bromopyrazole.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired N-alkylated 4-bromopyrazole. What are the potential causes and how can I improve the outcome?

Answer: Low or no product yield can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is strong enough for efficient deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of 4-bromopyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

    • Steric Hindrance: A sterically hindered alkylating agent may react slowly. Increasing the reaction temperature or using a more reactive leaving group can help.

  • Optimize Reaction Temperature:

    • Some reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be aware that excessive heat can lead to side reactions.

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

Question: My reaction is producing a mixture of the N1 and N2 alkylated isomers of 4-bromopyrazole, and they are difficult to separate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The electronic and steric properties of the pyrazole and the alkylating agent, as well as the reaction conditions, all play a crucial role.

  • Steric Control:

    • Bulky Alkylating Agent: Using a sterically demanding alkylating agent will favor alkylation at the less hindered nitrogen atom.

  • Solvent and Base Combination:

    • The choice of base and solvent can significantly influence the N1/N2 ratio. For example, combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation in some pyrazole systems.[2]

  • Catalysis:

    • The use of specific catalysts can direct the alkylation. For instance, magnesium-based Lewis acids have been used to favor N2-alkylation.[1]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my N-alkylated 4-bromopyrazole from the reaction mixture. What are the best practices for purification?

Answer: Purification challenges often arise from the presence of unreacted starting materials, regioisomers, or byproducts.

  • Separation of Regioisomers:

    • Column Chromatography: This is the most common method for separating N1 and N2 isomers. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides adequate separation. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.[3]

    • Preparative HPLC: For small-scale separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can be very effective.[1]

  • Removal of Unreacted 4-Bromopyrazole:

    • If unreacted 4-bromopyrazole is present, a simple acidic wash of the organic extract can sometimes help by protonating the starting material and moving it to the aqueous layer.

  • Removal of Base and Salts:

    • After the reaction, a standard aqueous workup involving quenching the reaction (e.g., with water or saturated ammonium chloride) and extracting the product into an organic solvent is necessary to remove the base and inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of 4-bromopyrazole?

A1: The most commonly used bases are potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.

Q2: Which solvents are recommended for this reaction?

A2: Polar aprotic solvents are generally preferred. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone. Anhydrous conditions are often crucial, especially when using strong bases like NaH.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material (4-bromopyrazole) and the formation of the product(s).

Q4: Are there any alternative methods to the traditional base-mediated alkylation with alkyl halides?

A4: Yes, several alternative methods can be employed:

  • Phase-Transfer Catalysis (PTC): This method can be particularly useful for achieving high yields under mild conditions and can sometimes be performed without a solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction between the pyrazole salt in the solid or aqueous phase and the alkylating agent in the organic phase.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields in shorter reaction times.[4][5]

  • Acid-Catalyzed Alkylation: In some cases, acid catalysts can be used with specific alkylating agents like trichloroacetimidates.[6]

Data Presentation

Table 1: Comparison of Common Bases and Solvents for N-Alkylation of Pyrazoles

BaseCommon SolventsTypical Temperature RangeKey Considerations
K₂CO₃ DMF, Acetonitrile, AcetoneRoom Temperature to 80°CA versatile and commonly used base. Solubility can be a limiting factor in some solvents.
Cs₂CO₃ DMF, Acetonitrile, THFRoom Temperature to 60°COften more effective than K₂CO₃ due to higher solubility and the "cesium effect," which can enhance nucleophilicity.[7]
NaH THF, DMF0°C to Room TemperatureA strong, non-nucleophilic base that ensures complete deprotonation. Requires strictly anhydrous conditions.
KOH DMSO, EthanolRoom Temperature to RefluxA strong base, often used in powdered form or as an aqueous solution in phase-transfer catalysis.

Table 2: Reactivity of Common Alkylating Agents (R-X)

Leaving Group (X)General Reactivity
Iodide (I) Most Reactive
Bromide (Br) Good Reactivity
Chloride (Cl) Less Reactive
Tosylate (OTs) Good Reactivity, similar to Bromide

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation with an Alkyl Halide

  • To a solution of 4-bromopyrazole (1.0 equivalent) in an anhydrous solvent (e.g., DMF, 0.2-0.5 M), add the base (e.g., K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1.1-1.2 equivalents) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous NH₄Cl solution.[8]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-4-bromopyrazole.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

  • In a round-bottom flask, mix 4-bromopyrazole (1.0 equivalent), powdered potassium hydroxide (3.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents).[4]

  • Add the alkyl halide (1.1 equivalents) to the mixture.

  • If performing the reaction with a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole. For solvent-free conditions, proceed to the next step.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for the required time (typically 1-6 hours), monitoring by TLC.

  • After completion, add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway 4-Bromopyrazole 4-Bromopyrazole Pyrazole_Anion Deprotonated 4-Bromopyrazole Anion 4-Bromopyrazole->Pyrazole_Anion Deprotonation Base Base Base->Pyrazole_Anion Salt_Byproduct Salt Byproduct Base->Salt_Byproduct Alkyl_Halide Alkyl Halide (R-X) N1_Product 1-Alkyl-4-bromopyrazole Alkyl_Halide->N1_Product N2_Product 1-Alkyl-5-bromopyrazole Alkyl_Halide->N2_Product Alkyl_Halide->Salt_Byproduct Pyrazole_Anion->N1_Product SN2 Attack Pyrazole_Anion->N2_Product SN2 Attack

Caption: General reaction pathway for the N-alkylation of 4-bromopyrazole.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification Start Combine 4-Bromopyrazole, Base, and Solvent Add_Alkyl_Halide Add Alkyl Halide Start->Add_Alkyl_Halide React Stir at Desired Temperature Add_Alkyl_Halide->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for N-alkylation.

Troubleshooting_Tree Problem Low Yield or Incomplete Reaction? Check_Base Is the Base Strong Enough and Anhydrous? Problem->Check_Base Yes Check_Solubility Are Reactants Soluble? Check_Base->Check_Solubility Yes Solution_Base Use Stronger Base (e.g., NaH) or Ensure Anhydrous Conditions Check_Base->Solution_Base No Check_Alkylating_Agent Is the Alkylating Agent Sufficiently Reactive? Check_Solubility->Check_Alkylating_Agent Yes Solution_Solvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) Check_Solubility->Solution_Solvent No Check_Temp Is the Temperature Optimized? Check_Alkylating_Agent->Check_Temp Yes Solution_Alkylating_Agent Use a More Reactive Leaving Group (I > Br > Cl) Check_Alkylating_Agent->Solution_Alkylating_Agent No Solution_Temp Increase Temperature Gradually Check_Temp->Solution_Temp No Success Improved Yield Check_Temp->Success Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid, a valuable building block in pharmaceutical research.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: N-alkylation of 4-bromopyrazole with ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate (N-alkylation step) 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the 4-bromopyrazole effectively. 2. Inactive Alkylating Agent: The ethyl bromoacetate may have degraded. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.1. Base Selection: Employ a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Alternatively, potassium carbonate (K₂CO₃) in acetone or acetonitrile can be effective, though it may require longer reaction times or heating. 2. Reagent Quality: Use freshly opened or properly stored ethyl bromoacetate. Consider checking its purity by NMR before use. 3. Temperature Optimization: Start the reaction at room temperature. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied while monitoring for the formation of byproducts by TLC or LC-MS. 4. Solvent Choice: Anhydrous polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation reactions as they can enhance the rate of substitution.[2]
Formation of Multiple Products in the N-alkylation Step 1. Regioisomer Formation: Alkylation can potentially occur at both nitrogen atoms of the pyrazole ring, although for 4-bromopyrazole, the N1-alkylation is generally favored. 2. O-alkylation: If a hydroxypyrazole impurity is present, O-alkylation can occur.1. Control of Regioselectivity: The choice of base and solvent can influence regioselectivity. Using a bulkier base might favor the less sterically hindered nitrogen. Enzymatic alkylation has been shown to achieve high regioselectivity.[3] 2. Starting Material Purity: Ensure the 4-bromopyrazole starting material is pure and free of hydroxylated impurities.
Incomplete Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate 1. Insufficient Base or Acid: The amount of base (e.g., LiOH, NaOH, KOH) or acid used for hydrolysis may not be sufficient to drive the reaction to completion. 2. Short Reaction Time or Low Temperature: The hydrolysis reaction may require more time or higher temperatures to go to completion.1. Stoichiometry: Use a molar excess of the hydrolyzing agent (e.g., 2-3 equivalents of LiOH or NaOH). For acidic hydrolysis, a strong acid like methanesulfonic acid can be effective.[4] 2. Reaction Conditions: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, increase the temperature (e.g., reflux) or extend the reaction time. A typical procedure involves heating at 100 °C for several hours.[4]
Difficulty in Purifying the Final Product 1. Presence of Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to a mixture of compounds. 2. Formation of Salts: During workup, the carboxylic acid product can form salts, making extraction difficult. 3. Co-elution of Impurities during Chromatography. 1. Reaction Monitoring: Ensure the reaction has gone to completion before workup. 2. Acidification and Extraction: After basic hydrolysis, carefully acidify the aqueous solution with an acid like HCl to a pH of around 2-3 to precipitate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate. 3. Recrystallization: Recrystallization is an effective method for purifying the final product. Suitable solvent systems can be determined experimentally, often involving a polar solvent and a non-polar anti-solvent. Cooling crystallization has been shown to be effective for purifying similar compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a two-step synthesis involving the N-alkylation of 4-bromopyrazole with ethyl bromoacetate, followed by the hydrolysis of the resulting ester, ethyl (4-bromo-1H-pyrazol-1-yl)acetate, to yield the desired carboxylic acid.

Q2: Which base is best for the N-alkylation of 4-bromopyrazole with ethyl bromoacetate?

A2: The choice of base can significantly impact the yield. Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF are often very effective. Milder bases like potassium carbonate (K₂CO₃) in acetone or acetonitrile can also be used, sometimes requiring elevated temperatures to achieve a good reaction rate.

Q3: How can I monitor the progress of the N-alkylation and hydrolysis reactions?

A3: Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a stain such as potassium permanganate can be used for visualization if the compounds are not UV-active.

Q4: What are the potential side products in the N-alkylation step?

A4: The main potential side product is the regioisomer formed by alkylation at the other nitrogen atom of the pyrazole ring. However, for 4-substituted pyrazoles, alkylation typically occurs with high regioselectivity. Over-alkylation is generally not an issue with one equivalent of the alkylating agent.

Q5: What is a reliable method for the hydrolysis of the ethyl ester intermediate?

A5: Basic hydrolysis using lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an alcohol (like ethanol or methanol) is a standard and effective method.[6][7] Acid-catalyzed hydrolysis, for instance with methanesulfonic acid, is also a viable option.[4]

Q6: How should I purify the final this compound?

A6: After acidic workup and extraction, the crude product can often be purified by recrystallization. If further purification is needed, column chromatography on silica gel can be employed. A patent for purifying pyrazoles suggests forming an acid addition salt, crystallizing it, and then liberating the free base.[8]

Data Presentation

Comparison of Conditions for N-Alkylation of Pyrazole Derivatives

While specific data for the N-alkylation of 4-bromopyrazole is limited in the literature, the following table provides a general comparison of conditions used for the N-alkylation of similar heterocyclic compounds with haloacetates, which can serve as a starting point for optimization.

SubstrateAlkylating AgentBaseSolventTemperatureYield (%)Reference
4-chloro-1H-pyrazolePhenethyl trichloroacetimidateCSA1,2-DCErt77[9][10]
N-Acetylneuraminic Acid DerivativeEthyl bromoacetateNaHTHFrt78[2]
Trifluoromethylated PyrazoleEthyl iodoacetateNaHDME-MeCNrt-[11]

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

Objective: To synthesize the ester intermediate via N-alkylation of 4-bromopyrazole.

Materials:

  • 4-bromopyrazole

  • Ethyl bromoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-bromopyrazole (concentration typically 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

Key Experiment 2: Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

Objective: To hydrolyze the ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating may be applied if the reaction is slow.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis cluster_purification Purification A 4-Bromopyrazole D Reaction Mixture A->D B Ethyl bromoacetate B->D C Base (e.g., NaH) Solvent (e.g., DMF) C->D E Ethyl (4-bromo-1H-pyrazol-1-yl)acetate D->E Stir at rt G Reaction Mixture E->G Input to Step 2 F Base (e.g., LiOH) or Acid (e.g., H₂SO₄) F->G H This compound G->H Stir at rt or heat I Acidic Workup H->I J Extraction I->J K Recrystallization/ Column Chromatography J->K L Pure Product K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_alkylation N-Alkylation Issues cluster_hydrolysis Hydrolysis Issues Start Low Yield Observed Check_Step Identify Problematic Step: N-Alkylation or Hydrolysis? Start->Check_Step Alk_Base Ineffective Base? Check_Step->Alk_Base N-Alkylation Alk_Temp Suboptimal Temperature? Check_Step->Alk_Temp N-Alkylation Alk_Solvent Poor Solvent Choice? Check_Step->Alk_Solvent N-Alkylation Hyd_Reagent Insufficient Reagent? Check_Step->Hyd_Reagent Hydrolysis Hyd_Cond Incomplete Reaction? Check_Step->Hyd_Cond Hydrolysis Sol_Alk_Base Use stronger base (e.g., NaH) Alk_Base->Sol_Alk_Base Sol_Alk_Temp Optimize temperature (e.g., gentle heating) Alk_Temp->Sol_Alk_Temp Sol_Alk_Solvent Use polar aprotic solvent (e.g., DMF) Alk_Solvent->Sol_Alk_Solvent Sol_Hyd_Reagent Increase equivalents of base/acid Hyd_Reagent->Sol_Hyd_Reagent Sol_Hyd_Cond Increase reaction time or temperature Hyd_Cond->Sol_Hyd_Cond

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Preparation of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing this compound?

A1: The most common and direct synthesis involves a two-step process:

  • N-alkylation: Reaction of 4-bromopyrazole with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base to form ethyl (4-bromo-1H-pyrazol-1-yl)acetate.

  • Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid using a base, followed by acidification.

Q2: What is the most common side reaction during the N-alkylation step?

A2: The primary side reaction is the formation of the undesired N2-regioisomer, ethyl (4-bromo-2H-pyrazol-2-yl)acetate. Pyrazole has two reactive nitrogen atoms, and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers. The separation of these isomers can be challenging.

Q3: How can I control the regioselectivity of the N-alkylation to favor the desired N1 isomer?

A3: Several factors influence the N1/N2 ratio. While achieving complete selectivity can be difficult, the formation of the N1 isomer is generally favored by:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is often effective. For instance, using sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) tends to favor N1 alkylation. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can also be used.

  • Reaction Temperature: Lower reaction temperatures generally improve selectivity.

  • Steric Hindrance: In substituted pyrazoles, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For 4-bromopyrazole, the electronic effects of the bromine atom can also influence the nucleophilicity of the adjacent nitrogens.

Q4: What are the potential side reactions during the hydrolysis of the ethyl ester?

A4: The primary concerns during saponification are:

  • Incomplete Hydrolysis: The reaction may not go to completion, leaving unreacted ester. This can be addressed by ensuring a sufficient excess of base and adequate reaction time and temperature.

  • Degradation of the Pyrazole Ring: While generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to ring-opening or other degradation pathways, though this is less common under standard saponification conditions.

Q5: How can I purify the final product and remove the N2-isomer?

A5: If a mixture of N1 and N2 isomers is formed, their separation can be challenging due to their similar physical properties.

  • Chromatography: Column chromatography on silica gel is the most common method for separating the isomeric esters before hydrolysis. The polarity of the two isomers is often slightly different, allowing for separation with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Recrystallization: If the desired N1-acetic acid is a solid and the N2-isomer is an oil or has significantly different solubility, recrystallization of the final product can be an effective purification method.

Troubleshooting Guides

Problem 1: Low yield of ethyl (4-bromo-1H-pyrazol-1-yl)acetate in the N-alkylation step.
Possible Cause Troubleshooting Suggestion
Incomplete deprotonation of 4-bromopyrazole. Ensure the base is fresh and of good quality. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). Allow sufficient time for the deprotonation to occur before adding the ethyl bromoacetate.
Reaction temperature is too low. While lower temperatures favor selectivity, they can also slow down the reaction rate. Monitor the reaction by TLC and if the reaction is sluggish, consider gradually increasing the temperature.
Decomposition of ethyl bromoacetate. Ethyl bromoacetate is a lachrymator and can be sensitive. Use freshly opened or properly stored reagent. Add it to the reaction mixture at a controlled rate, especially if the reaction is exothermic.
Side reaction with the solvent. Some solvents can react with the strong base or the alkylating agent. Ensure the solvent is anhydrous and compatible with the reaction conditions.
Problem 2: Formation of a significant amount of the N2-isomer.
Possible Cause Troubleshooting Suggestion
Inappropriate choice of base and solvent. As mentioned in the FAQs, the reaction conditions play a crucial role in regioselectivity. If a high N2/N1 ratio is observed, consider switching to a stronger base like NaH in an aprotic solvent like DMF or THF.
Reaction temperature is too high. Higher temperatures can lead to a decrease in regioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.
Problem 3: Incomplete hydrolysis of the ethyl ester.
Possible Cause Troubleshooting Suggestion
Insufficient amount of base. Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).
Reaction time is too short or temperature is too low. Monitor the reaction by TLC until the starting ester spot has completely disappeared. If the reaction is slow at room temperature, gentle heating (e.g., 40-50 °C) can be applied.
Poor solubility of the ester. Ensure the ester is fully dissolved in the solvent system used for hydrolysis (e.g., a mixture of ethanol/methanol and water).
Problem 4: Difficulty in isolating the final product after acidification.
Possible Cause Troubleshooting Suggestion
Product is soluble in the aqueous layer. If the product does not precipitate upon acidification, it may be soluble in water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
Formation of an emulsion during extraction. Add a small amount of brine to the aqueous layer to help break the emulsion.
Product is an oil. If the product separates as an oil instead of a solid, extract it with an organic solvent and dry the organic layer before concentrating. The oil may solidify upon standing or after purification.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate (N-alkylation)

Materials:

  • 4-Bromopyrazole

  • Ethyl bromoacetate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure using Sodium Hydride:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Procedure using Potassium Carbonate:

  • To a solution of 4-bromopyrazole (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Add ethyl bromoacetate (1.2 eq.) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography as described above.

Key Experiment 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq.) in a mixture of methanol (or ethanol) and water.

  • Add LiOH (2.0 eq.) or NaOH (2.0 eq.) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.

Data Presentation

Table 1: Influence of Reaction Conditions on the N1/N2 Regioselectivity of Pyrazole Alkylation (General Trends)

BaseSolventTemperatureTypical N1/N2 Ratio
NaHDMF0 °C to RTHigh (Favors N1)
NaHTHF0 °C to RTHigh (Favors N1)
K₂CO₃AcetonitrileRefluxModerate to Low (Mixture)
K₂CO₃DMFRT to 80 °CModerate (Mixture)
Cs₂CO₃AcetonitrileRefluxModerate to Low (Mixture)

Note: The ratios are qualitative and can vary depending on the specific pyrazole substrate and alkylating agent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 4-Bromopyrazole D Reaction Mixture A->D B Ethyl Bromoacetate B->D C Base (e.g., NaH) Solvent (e.g., DMF) C->D E Ethyl (4-bromo-1H-pyrazol-1-yl)acetate (Desired N1 Isomer) D->E Major Product F Ethyl (4-bromo-2H-pyrazol-2-yl)acetate (N2 Isomer Side Product) D->F Side Product H Reaction Mixture E->H G Base (e.g., LiOH) Water/Alcohol G->H J Acidification (HCl) H->J I This compound J->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield in N-Alkylation? Start->LowYield HighN2 High N2 Isomer Formation? Start->HighN2 IncompleteHydrolysis Incomplete Hydrolysis? Start->IncompleteHydrolysis CheckBase Check Base Quality & Stoichiometry LowYield->CheckBase Yes IncreaseTemp Increase Reaction Temperature LowYield->IncreaseTemp Yes ChangeConditions Change Base/Solvent (e.g., NaH/DMF) HighN2->ChangeConditions Yes LowerTemp Lower Reaction Temperature HighN2->LowerTemp Yes MoreBaseTime Increase Base Eq. & Reaction Time IncompleteHydrolysis->MoreBaseTime Yes CheckBase->LowYield IncreaseTemp->LowYield ChangeConditions->HighN2 LowerTemp->HighN2 MoreBaseTime->IncompleteHydrolysis

Caption: Troubleshooting logic for common synthesis issues.

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

I. Synthesis & Reaction-Related Issues

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can be employed to drive the reaction to completion.

  • Evaluate Reaction Conditions:

    • Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[1][2]

    • Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often employed.[2]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to stable hydrazone intermediates.[1][3]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

Strategies to Improve Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[4]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. Acid catalysis can protonate the more substituted nitrogen of a substituted hydrazine, making the less hindered nitrogen the primary nucleophile.

  • Temperature Control: In some cases, the reaction temperature can influence the ratio of regioisomers.

  • Catalyst Selection: Certain catalysts may favor the formation of one regioisomer over the other.[5]

Q3: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I get a cleaner product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1] Adding a mild base, like sodium acetate, can sometimes help to neutralize any excess acid and lead to a cleaner reaction profile.[1] Purification via recrystallization or column chromatography is typically effective at removing these colored impurities.[1]

II. Purification-Related Issues

Q4: I'm having trouble purifying my pyrazole compound by recrystallization. What are some common issues and solutions?

A4: Recrystallization is a powerful purification technique for pyrazoles, but success depends on finding the right solvent system.

Common Recrystallization Problems and Solutions:

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. The solution is not saturated; too much solvent was used.- Concentrate the solution by boiling off some solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[6]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Re-heat the solution and add a small amount of additional hot solvent.- Try a lower-boiling point solvent.- Allow the solution to cool more slowly.[6]
The recrystallization yield is very low. The chosen solvent is too good, even at low temperatures. The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Select a different solvent where the compound has lower solubility when cold.[6]
The resulting crystals are impure. Soluble impurities were co-precipitated or trapped in the crystal lattice.- Ensure the initial dissolution used the minimum amount of hot solvent.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization.[6]

Q5: My pyrazole is a basic compound and I'm losing it on the silica gel column. What can I do?

A5: The basic nature of the pyrazole ring can lead to strong adsorption and poor recovery from acidic silica gel.[2]

Solutions:

  • Deactivate the Silica Gel: Prepare the silica gel slurry with an eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1%).[2][7] This will neutralize the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2]

  • Reverse-Phase Chromatography: If the compound is stable to it, reverse-phase chromatography on a C18 column can be a good alternative.[8]

III. Characterization-Related Issues

Q6: How can I confirm the formation of my pyrazole and distinguish it from intermediates or byproducts using ¹H NMR?

A6: ¹H NMR is a powerful tool for characterizing your product. Here are some key signals to look for:

  • Unreacted 1,3-Dicarbonyl (e.g., Acetylacetone): The enol form will typically show a sharp singlet for the vinyl proton around 5.5-6.0 ppm and a very broad signal for the enolic proton. The keto form will have a singlet for the methylene protons around 3.5-3.7 ppm.

  • Hydrazone Intermediate: The formation of a hydrazone intermediate from the reaction of a hydrazine with one of the carbonyls will result in the appearance of a new N-H signal, often broad, and a shift in the signals of the dicarbonyl backbone.[3]

  • Pyrazoline Byproduct: If the reaction stops at the non-aromatic pyrazoline stage, you will see characteristic signals in the aliphatic region of the spectrum. For a 2-pyrazoline, the protons on the C4 and C5 carbons often form an ABX spin system, appearing as three doublet of doublets between approximately 3.0 and 5.6 ppm.[1][2][5]

  • Pyrazole Product: The formation of the aromatic pyrazole ring will result in signals in the aromatic region of the spectrum. The C4-H of the pyrazole ring typically appears as a triplet or singlet around 6.3-6.6 ppm, while the C3-H and C5-H protons are further downfield.[4] The N-H proton of an N-unsubstituted pyrazole is often a broad singlet that can appear over a wide range, sometimes not being observed at all due to exchange.

Q7: How can I distinguish between two regioisomers using NMR?

A7: Distinguishing regioisomers often requires careful analysis of both ¹H and ¹³C NMR spectra, and sometimes 2D NMR techniques.

  • ¹H and ¹³C Chemical Shifts: The substitution pattern on the pyrazole ring will influence the chemical shifts of the ring protons and carbons. For example, in N-substituted pyrazoles, the substituents can cause steric effects that are observable in the NMR spectrum.[9]

  • 2D NMR (HSQC, HMBC, NOESY):

    • HSQC can correlate protons to their directly attached carbons.

    • HMBC shows correlations between protons and carbons over two or three bonds, which can be crucial for establishing the connectivity of the pyrazole core to its substituents.

    • NOESY can show through-space correlations between protons, which can help determine the spatial relationship of substituents relative to the pyrazole ring protons, thus confirming the isomeric structure.[10]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The choice of solvent can have a profound impact on the ratio of regioisomers formed from an unsymmetrical 1,3-dicarbonyl. The following table provides illustrative data on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)55 : 4585
2,2,2-Trifluoroethanol (TFE)85 : 1590
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>98 : 292

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis - Synthesis of a Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[11]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[11]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[11]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[11]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[11] The product can be further purified by recrystallization from ethanol.

Protocol 2: Paal-Knorr Pyrrole Synthesis

This protocol describes the general condensation of a 1,4-dicarbonyl compound with a primary amine to yield a substituted pyrrole.[12][13]

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline) or ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

  • Amine Addition: Add an excess of the primary amine or ammonia source to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically conducted under neutral or weakly acidic conditions.[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of a pyrazole derivative using silica gel column chromatography.[7][14]

Procedure:

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. If your pyrazole is basic, add ~0.5-1% triethylamine to the eluent.[7] Pour the slurry into a column and allow it to pack, draining the excess solvent until it is level with the top of the silica bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully apply it to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[7]

  • Elution: Begin eluting the column with the non-polar eluent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[7]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_end Final Product dicarbonyl 1,3-Dicarbonyl Compound mix Mix & Dissolve in Solvent dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix add_catalyst Add Catalyst (e.g., Acetic Acid) mix->add_catalyst heat Heat/Reflux add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate/Extract Crude Product cool->precipitate filtrate Filter/Separate Phases precipitate->filtrate purify Recrystallization or Column Chromatography filtrate->purify characterize Characterize (NMR, MS, etc.) purify->characterize product Pure Pyrazole characterize->product

A general experimental workflow for pyrazole synthesis.

G start Low Yield in Pyrazole Synthesis purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions Pure impure Purify Starting Materials purity->impure Impure side_reactions Investigate Side Reactions conditions->side_reactions Optimized temp_time Increase Temp./Time, Monitor by TLC conditions->temp_time No catalyst Vary Catalyst Type/Amount conditions->catalyst Still Low purification_loss Review Purification Method side_reactions->purification_loss None Obvious regioisomers Formation of Regioisomers? side_reactions->regioisomers Yes intermediates Stable Intermediates (e.g., Hydrazone)? side_reactions->intermediates No optimize_purification Optimize Recrystallization or Chromatography purification_loss->optimize_purification Yes success Yield Improved purification_loss->success No, Loss is Minimal impure->conditions temp_time->conditions catalyst->conditions change_solvent Change Solvent (e.g., to TFE/HFIP) regioisomers->change_solvent Yes adjust_ph Adjust pH regioisomers->adjust_ph Also Consider intermediates->purification_loss No force_reaction Add Dehydrating Agent or Increase Temp. intermediates->force_reaction Yes change_solvent->purification_loss adjust_ph->purification_loss force_reaction->purification_loss optimize_purification->success

A troubleshooting decision tree for low yield in pyrazole synthesis.

References

Technical Support Center: Regioselective N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1][2] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and identify.[2] The pyrazole core can exist in two tautomeric forms, and the corresponding pyrazolate anion has delocalized negative charge, further complicating selective alkylation.[1][3]

Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent is a major determinant.[2][4][5] Alkylation generally favors the less sterically hindered nitrogen atom.[4]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2][3]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence and even switch the regioselectivity.[1][2] For example, conditions like NaH in THF or K₂CO₃ in DMSO have been reported to favor N1-alkylation.[2]

  • Alkylating Agent: The nature of the electrophile is crucial.[4] Specialized and sterically demanding reagents, such as α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high selectivity.[2][5][6]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation specifically to the N2 position.[2][7]

Q3: I am observing a mixture of regioisomers. How can I improve the selectivity for the N1-alkylated product?

A: To favor the formation of the N1-alkylated isomer, consider the following strategies:

  • Utilize Steric Hindrance: If possible, design your pyrazole substrate so that the substituent at the C3 position is bulkier than at the C5 position. The alkylating agent will preferentially attack the less hindered N1 nitrogen.

  • Employ Bulky Alkylating Agents: Using sterically demanding alkylating agents can significantly enhance N1 selectivity. For instance, α-halomethylsilanes have been shown to provide excellent N1/N2 ratios.[6][8][9]

  • Optimize Reaction Conditions:

    • Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent such as THF often favor N1 alkylation.[1][3]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N1 product.

Q4: My target is the N2-alkylated pyrazole. What methods can I use to achieve this selectively?

A: Selective N2-alkylation can be more challenging but is achievable through several methods:

  • Catalysis: A magnesium-catalyzed method has been developed for highly regioselective N2-alkylation of 3-substituted pyrazoles using α-bromoacetates and acetamides as alkylating agents.[7]

  • Directing Groups: Incorporating a directing group on the pyrazole substrate can guide the alkylating agent to the N2 position. Pyridine-containing substituents have been shown to act as effective directing groups.[1][10]

  • Substrate Control: In some cases, specific substituents on the pyrazole ring can electronically favor N2 alkylation. For example, the presence of a hydrazone substituent has been shown to control the selectivity.[1][3][11]

Q5: Can the choice of solvent alone significantly impact the regioselectivity?

A: Yes, the solvent can play a crucial role. For instance, in the synthesis of certain fluorinated pyrazoles, switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically increased the regioselectivity in favor of one isomer.[12] This is attributed to the unique properties of fluorinated alcohols as solvents that can influence the reactivity of the reacting species.[12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no regioselectivity (getting a ~1:1 mixture of isomers) - Similar steric and electronic environment around N1 and N2.[1][2] - Inappropriate choice of base, solvent, or temperature.- Modify the pyrazole substrate to introduce steric bulk at the C3 or C5 position. - Employ a sterically demanding alkylating agent.[6] - Screen different base/solvent combinations (e.g., NaH/THF for N1, K₂CO₃/DMF).[1][4] - Investigate catalytic methods for specific N1 or N2 alkylation.[7]
Reaction is not going to completion - Insufficiently strong base to deprotonate the pyrazole. - Alkylating agent is not reactive enough. - Steric hindrance is too great, slowing down the reaction.- Switch to a stronger base (e.g., from K₂CO₃ to NaH). - Use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide). - Increase the reaction temperature, but monitor for potential decrease in regioselectivity.
Formation of over-alkylated (quaternary salt) products - Use of excess alkylating agent. - The N-alkylated pyrazole product is sufficiently nucleophilic to react further.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[4] - Add the alkylating agent dropwise to the reaction mixture. - For highly reactive systems, consider performing the reaction at a lower temperature (e.g., 0 °C).[7]
Desired regioisomer is the minor product - The inherent steric and electronic factors of the substrate favor the other isomer under the current conditions.- Re-evaluate the factors influencing regioselectivity (see FAQs). - Consider a complete change in strategy, such as using a directing group or a specific catalytic system to force the reaction towards the desired isomer.[1][7] - An alternative is to proceed with the mixture and investigate chromatographic separation techniques.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation using a Sterically Bulky α-Halomethylsilane[6][8]

This method utilizes a masked methylating reagent to achieve high N1 selectivity.

  • Alkylation:

    • To a solution of the pyrazole substrate (1.0 equiv) in a suitable solvent (e.g., a mixture of THF and DMSO), add a potassium hexamethyldisilazide (KHMDS) solution (1.2-1.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 10-15 minutes.

    • Add the α-halomethylsilane reagent (e.g., chlorotrisethoxysilane, 1.1 equiv) and stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Protodesilylation:

    • Upon completion of the alkylation, add an aqueous solution of tetrabutylammonium fluoride (TBAF, 2.0 equiv).

    • Heat the mixture to 60 °C for 1.5-2 hours to effect the protodesilylation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Magnesium-Catalyzed N2-Regioselective Alkylation[7]

This protocol is effective for the N2-alkylation of 3-substituted pyrazoles.

  • Reaction Setup:

    • In a glovebox under a nitrogen atmosphere, charge a vial with the 3-substituted-1H-pyrazole (1.0 equiv) and MgBr₂ (20 mol%).

    • Add anhydrous THF as the solvent.

    • Add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv).

  • Reaction Execution:

    • Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 equiv) dropwise to the solution at 25 °C.

    • Stir the resulting mixture at 25 °C for 2 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Quantitative Data Summary

Table 1: Regioselectivity in Mg-Catalyzed N2-Alkylation of 3-Substituted Pyrazoles [7]

Pyrazole Substrate (3-substituent)Alkylating AgentRegioselectivity (N2:N1)Yield (%)
Phenyl2-bromo-N,N-dimethylacetamide>99:190
4-Methoxyphenyl2-bromo-N,N-dimethylacetamide>99:185
2-Thienyl2-bromo-N,N-dimethylacetamide94:678
Methyl2-bromo-N,N-dimethylacetamide89:1165

Table 2: N1-Selectivity using α-Halomethylsilanes [8]

Pyrazole Substrate (3-substituent)Regioisomeric Ratio (N1:N2)Isolated Yield (%)
3-phenyl-1H-pyrazole92:867
3-(4-methoxyphenyl)-1H-pyrazole>99:148
3-(pyridin-2-yl)-1H-pyrazole>99:179
3-(thiophen-2-yl)-1H-pyrazole>99:170

Visual Guides

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Regiochemical Outcome Steric Steric Hindrance N1 N1-Alkylation Steric->N1 Bulky C3 > C5 Steric->N1 Bulky Reagent Electronic Electronic Effects Electronic->N1 N2 N2-Alkylation Electronic->N2 Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->N1 NaH/THF Conditions->N2 Specific cases Reagent Alkylating Agent Reagent->N1 α-halomethylsilanes Catalyst Catalyst Catalyst->N2 Mg-based G start Start: Unsymmetrical Pyrazole deprotonation Deprotonation with Base start->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Column Chromatography workup->purification analysis Analysis of Regioisomeric Ratio (NMR, LC-MS) purification->analysis end Isolated Regioisomer(s) analysis->end

References

stability issues of (4-bromo-1H-pyrazol-1-yl)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (4-bromo-1H-pyrazol-1-yl)acetic acid, offering troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments involving this compound.

Issue 1: Unexpected degradation of the compound upon storage.

  • Question: My sample of this compound shows signs of degradation even when stored. What are the recommended storage conditions?

  • Answer: this compound should be stored at -20°C to ensure maximum stability.[1] Storing at higher temperatures, such as room temperature, may lead to degradation over time. For maximum recovery of the product, it is also recommended to centrifuge the original vial before removing the cap.[1]

Issue 2: Inconsistent results in aqueous solutions.

  • Question: I am observing variable results when using this compound in aqueous buffers. Could the pH of my solution be affecting the compound's stability?

  • Answer: Yes, the stability of pyrazole-containing compounds can be influenced by pH. 1H-pyrazoles, in particular, can be affected by both acidic and basic media due to the presence of an acidic proton and a basic lone pair on the nitrogen atoms.[2] It is crucial to evaluate the stability of this compound in your specific buffer system. We recommend performing a preliminary pH stability study.

Issue 3: Potential for light-induced degradation.

  • Question: My experiments are conducted under ambient light. Could this compound be sensitive to light?

Issue 4: Choice of solvent for dissolution and storage.

  • Question: What is the best solvent to dissolve and store this compound?

  • Answer: The choice of solvent can impact the stability of the compound. While data on its solubility is limited, for storage, it is best to keep the compound in its solid state at -20°C.[1] For experimental use, aprotic solvents are generally preferred for compounds that may be susceptible to solvolysis. However, the ideal solvent will depend on the specific application. A preliminary stability study in the chosen solvent is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure, potential degradation pathways could include:

  • Hydrolysis: The acetic acid side chain could undergo reactions, and the pyrazole ring itself may be susceptible to cleavage under strong acidic or basic conditions.

  • Decarboxylation: The acetic acid moiety could be lost as carbon dioxide, particularly at elevated temperatures.

  • Debromination: The bromine atom could be cleaved from the pyrazole ring, especially under reductive conditions or upon exposure to certain catalysts.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, leading to ring-opened products or other derivatives.[5]

Q2: How can I assess the stability of this compound in my experimental conditions?

A2: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[3][4] This typically involves exposing the compound to heat, light, different pH levels (acidic and basic hydrolysis), and oxidative conditions. The extent of degradation can then be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: Are there any known incompatibilities with other common lab reagents?

A3: Specific incompatibility data for this compound is not available. However, based on its chemical structure, caution should be exercised when using strong oxidizing or reducing agents. The pyrazole ring is generally resistant to oxidation and reduction, but strong reagents can cause ring opening.[5] Additionally, the bromo-substituent may react with certain nucleophiles or catalysts.

Data Presentation

The following tables illustrate how quantitative data from stability studies could be presented. Please note that the data below is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Illustrative pH Stability Data

pHTemperature (°C)Duration (hours)% Degradation (Illustrative)
2.040245.2
7.040241.1
9.040248.7

Table 2: Illustrative Thermal and Photostability Data

ConditionDuration% Degradation (Illustrative)
Solid, 60°C7 days3.5
Solution (in Acetonitrile), 60°C24 hours6.8
Solution, ICH Photostability Chamber24 hours12.3

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 60°C for 7 days.

  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Analyze the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.

Mandatory Visualizations

Stability_Troubleshooting_Workflow start Experiment with this compound issue Inconsistent Results / Degradation Observed? start->issue check_storage Verify Storage Conditions (-20°C) issue->check_storage Yes end Consistent Results issue->end No check_ph Assess Solution pH check_storage->check_ph check_light Evaluate Light Exposure check_ph->check_light check_solvent Review Solvent Choice check_light->check_solvent solution Implement Corrective Actions: - Store at -20°C - Buffer pH - Protect from Light - Use Aprotic Solvent check_solvent->solution solution->end

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis decarboxylation Decarboxylation (Heat) parent->decarboxylation debromination Debromination (Reduction/Light) parent->debromination oxidation Oxidation parent->oxidation p1 Ring-opened products hydrolysis->p1 p2 4-bromo-1H-pyrazole + CO2 decarboxylation->p2 p3 (1H-pyrazol-1-yl)acetic acid debromination->p3 p4 Oxidized pyrazole derivatives oxidation->p4

Caption: Potential degradation pathways.

References

Technical Support Center: Scaling Up the Synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Bromination of Pyrazole

  • Question: We are experiencing low yields during the bromination of pyrazole to form 4-bromopyrazole. What are the common causes and potential solutions?

  • Answer: Low yields in this step are often attributed to several factors. Firstly, the choice of brominating agent is critical. While elemental bromine can be used, it is highly corrosive and can lead to over-bromination or other side reactions.[1] N-Bromosuccinimide (NBS) is often a milder and more selective alternative.[1] Secondly, reaction conditions such as temperature and solvent play a significant role. Running the reaction at elevated temperatures can lead to decomposition or unwanted byproducts. It is advisable to start at room temperature or below and monitor the reaction progress closely. The use of a suitable solvent, such as a chlorinated solvent or acetic acid, can also improve yields. Finally, purification can be a source of product loss. 4-Bromopyrazole is a solid, and ensuring complete precipitation and careful filtration is key to maximizing recovery.

Issue 2: Poor Regioselectivity during N-Alkylation

  • Question: During the N-alkylation of 4-bromopyrazole with ethyl bromoacetate, we are observing the formation of both N1 and N2 isomers, which are difficult to separate. How can we improve the regioselectivity towards the desired N1 isomer?

  • Answer: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles due to the similar nucleophilicity of the two nitrogen atoms.[2] Several factors can be manipulated to favor N1-alkylation:

    • Steric Hindrance: While the 4-bromo substituent does not create significant steric bias, the choice of a bulky base can favor deprotonation at the less sterically hindered N1 position.

    • Base and Solvent System: The combination of the base and solvent is crucial. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) often directs the alkylation to the N1 position.[2][3] Weaker bases like potassium carbonate (K2CO3) in solvents like acetone or acetonitrile can sometimes lead to a mixture of isomers.[3]

    • Temperature: Running the reaction at lower temperatures can enhance selectivity. It is recommended to perform the deprotonation step at 0°C before the addition of the alkylating agent.

Issue 3: Incomplete Hydrolysis of the Ester

  • Question: The saponification of ethyl (4-bromo-1H-pyrazol-1-yl)acetate to the final acid is sluggish and often incomplete. What can be done to drive the reaction to completion?

  • Answer: Incomplete hydrolysis, or saponification, is a frequent issue when scaling up. Key parameters to consider are:

    • Stoichiometry of the Base: An excess of the base (e.g., sodium hydroxide or lithium hydroxide) is typically required to ensure complete hydrolysis. A molar excess of 1.5 to 2.0 equivalents is a good starting point.[4]

    • Reaction Temperature and Time: While some saponifications proceed at room temperature, heating the reaction mixture is often necessary to increase the rate.[4] Refluxing in a suitable solvent system, such as a mixture of ethanol and water, for several hours is a common practice.[4] Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time.

    • Solvent: The solubility of the ester can be a limiting factor. Using a co-solvent system like THF/water or ethanol/water can improve the solubility of the starting material and facilitate the reaction.

Issue 4: Difficulties in Product Isolation and Purification

  • Question: We are facing challenges with the isolation and purification of the final product, this compound, leading to low purity and recovery. What are the recommended procedures?

  • Answer: The workup and purification procedure is critical for obtaining a high-purity product. After the hydrolysis is complete, the reaction mixture is typically acidic.

    • Neutralization and Extraction: First, any organic solvent should be removed under reduced pressure. The remaining aqueous solution should be washed with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.

    • Acidification and Precipitation: The aqueous layer should then be cooled in an ice bath and carefully acidified with a mineral acid (e.g., HCl) to a pH of around 2-3. The desired carboxylic acid should precipitate out of the solution.

    • Filtration and Washing: The precipitated solid should be collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.

    • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be performed.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material for the synthesis of 4-bromopyrazole on a large scale?

    • A1: For large-scale synthesis, starting from pyrazole is the most common and cost-effective route. Bromination can be achieved using various reagents, with N-Bromosuccinimide (NBS) in a suitable solvent being a good option for improved selectivity and handling compared to liquid bromine.[1]

  • Q2: What analytical techniques are recommended for monitoring the progress of the reactions?

    • A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products in all steps. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

  • Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

    • A3: Yes, several safety precautions are crucial:

      • Bromination: Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). NBS is a safer alternative but should still be handled with care.

      • N-Alkylation: Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

      • Solvents: Many organic solvents used are flammable and should be handled away from ignition sources.

      • Exothermic Reactions: Both the bromination and N-alkylation reactions can be exothermic. It is important to control the rate of addition of reagents and have adequate cooling in place, especially on a larger scale.

Experimental Protocols

1. Synthesis of 4-Bromopyrazole

A solution of pyrazole in a suitable solvent (e.g., dichloromethane or acetic acid) is cooled in an ice bath. N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise over a period of 1-2 hours, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by TLC until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is taken up in water. The solid product is collected by filtration, washed with water, and dried under vacuum.

2. Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, a solution of 4-bromopyrazole (1.0 equivalent) in anhydrous THF is added dropwise at 0°C. The mixture is stirred at this temperature for 1 hour. A solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

3. Synthesis of this compound

To a solution of ethyl (4-bromo-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water (e.g., 3:1 v/v), sodium hydroxide (2.0 equivalents) is added. The mixture is heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by TLC. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (Illustrative)

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Bromination Pyrazole, NBSDichloromethane0 to RT12-1685-95
2. N-Alkylation 4-Bromopyrazole, Ethyl bromoacetate, NaHTHF0 to RT12-1870-85
3. Hydrolysis Ethyl (4-bromo-1H-pyrazol-1-yl)acetate, NaOHEthanol/WaterReflux4-690-98

Note: Yields are illustrative and can vary based on scale and specific reaction conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis A Pyrazole B 4-Bromopyrazole A->B NBS, DCM, 0°C to RT C Ethyl (4-bromo-1H-pyrazol-1-yl)acetate B->C Ethyl bromoacetate, NaH, THF, 0°C to RT D This compound C->D NaOH, EtOH/H2O, Reflux troubleshooting_workflow cluster_bromination Bromination Step cluster_alkylation N-Alkylation Step cluster_hydrolysis Hydrolysis Step start Low Yield or Purity Issue q1 Check Brominating Agent (NBS vs Br2) start->q1 Step 1 Issue q2 Regioisomer Formation? start->q2 Step 2 Issue q3 Incomplete Reaction? start->q3 Step 3 Issue s1 Optimize Temperature and Solvent q1->s1 Yes s2 Modify Base/Solvent (e.g., NaH/THF) q2->s2 Yes s3 Adjust Temperature s2->s3 s4 Increase Base Equivalents and/or Temperature q3->s4 Yes

References

analytical techniques to monitor the purity of (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of (4-bromo-1H-pyrazol-1-yl)acetic acid purity. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for determining the purity of this compound?

A1: The most common and effective techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Fourier-Transform Infrared (FTIR) spectroscopy and melting point analysis can also be valuable for preliminary assessments.

Q2: What are the expected impurities in a sample of this compound?

A2: Potential impurities can include starting materials from the synthesis, such as pyrazole or bromoacetic acid, side-products from the reaction, and residual solvents. The specific impurities will depend on the synthetic route used.

Q3: How can I confirm the identity of the main compound and its impurities?

A3: NMR spectroscopy is a powerful tool for structural elucidation of the main compound and any impurities present.[1][2] Mass spectrometry (either through GC-MS or LC-MS) can provide molecular weight information to help identify unknown peaks.

Q4: What is a typical purity level for commercially available this compound?

A4: Commercially available this compound is often sold at a high purity grade, typically 97% or higher.[3] However, it is always recommended to verify the purity upon receipt and before use in sensitive applications.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor peak shape or peak tailing in the chromatogram.
  • Possible Cause 1: Inappropriate mobile phase pH. The carboxylic acid group in the analyte can interact with the stationary phase, leading to tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the carboxylic acid. Adding a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase can improve peak shape.[4][5]

  • Possible Cause 2: Column degradation. The stationary phase may be degrading over time.

    • Solution: Replace the HPLC column with a new one of the same type.

Issue 2: Inconsistent retention times.
  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper solvent mixing.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

Issue 3: Extraneous peaks in the chromatogram.
  • Possible Cause 1: Contaminated mobile phase or sample solvent.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Run a blank injection of the solvent to identify any contaminant peaks.

  • Possible Cause 2: Sample degradation.

    • Solution: Prepare samples fresh and store them appropriately, protected from light and at a suitable temperature, if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Issue 1: Broad peaks in the ¹H NMR spectrum.
  • Possible Cause 1: Presence of paramagnetic impurities.

    • Solution: While difficult to remove, identifying the source of paramagnetic impurities (e.g., metal catalysts from synthesis) is the first step. Purification by column chromatography may be effective.

  • Possible Cause 2: Sample concentration is too high.

    • Solution: Dilute the sample to an appropriate concentration for NMR analysis.

Issue 2: Difficulty in integrating peaks for quantitative analysis (qNMR).
  • Possible Cause 1: Overlapping signals from the compound and impurities.

    • Solution: Use a higher field NMR spectrometer for better signal dispersion. Two-dimensional (2D) NMR techniques can also help to resolve overlapping signals.[6]

  • Possible Cause 2: Incorrect relaxation delay.

    • Solution: Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate quantification.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: The compound does not elute from the GC column.
  • Possible Cause: The compound is not volatile enough or is thermally labile. The carboxylic acid group can make the compound difficult to volatilize.

    • Solution: Derivatize the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl ester) before GC-MS analysis.

Issue 2: Poor sensitivity or no peak detected.
  • Possible Cause: Inefficient ionization in the mass spectrometer.

    • Solution: Optimize the ionization source parameters. For halogenated compounds, negative chemical ionization (NCI) can sometimes provide better sensitivity than electron impact (EI) ionization.[8]

Experimental Protocols

HPLC Method for Purity Determination

A reversed-phase HPLC method is generally suitable for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase starting condition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.

This is a general method and may require optimization for your specific instrumentation and sample.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative ¹H NMR can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[6][7][9]

ParameterRecommended Setting
Solvent Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
Internal Standard A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Relaxation Delay (D1) At least 5 times the longest T₁ relaxation time of the protons being quantified.
Pulse Angle 90°
Number of Scans Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing Apply appropriate phasing and baseline correction. Integrate the signals of interest carefully.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Purity Calculation Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Dissolution->HPLC Direct analysis NMR NMR Dissolution->NMR Direct analysis GC_MS GC-MS (with derivatization) Dissolution->GC_MS Requires derivatization Data_Analysis Chromatogram/Spectrum Analysis HPLC->Data_Analysis NMR->Data_Analysis GC_MS->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: A general workflow for the purity analysis of this compound.

Troubleshooting_Logic Start Problem with Analytical Result Identify_Technique Identify Analytical Technique Used Start->Identify_Technique HPLC_Issues HPLC Issues Identify_Technique->HPLC_Issues HPLC NMR_Issues NMR Issues Identify_Technique->NMR_Issues NMR GC_MS_Issues GC-MS Issues Identify_Technique->GC_MS_Issues GC-MS Peak_Shape Poor Peak Shape? HPLC_Issues->Peak_Shape Retention_Time Inconsistent Retention? HPLC_Issues->Retention_Time Broad_Peaks Broad Peaks? NMR_Issues->Broad_Peaks No_Elution No Elution? GC_MS_Issues->No_Elution Adjust_pH Adjust Mobile Phase pH Peak_Shape->Adjust_pH Yes Check_Temp_Flow Check Temp & Flow Rate Retention_Time->Check_Temp_Flow Yes Dilute_Sample Dilute Sample Broad_Peaks->Dilute_Sample Yes Derivatize Derivatize Sample No_Elution->Derivatize Yes

Caption: A troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (4-Bromo-1H-pyrazol-1-yl)acetic Acid Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological properties.[1] The introduction of a bromine atom, particularly at the C4 position of the pyrazole ring, offers a valuable synthetic handle for further molecular elaboration and can significantly influence the biological profile of the resulting derivatives.[2] This guide provides a comparative analysis of the biological activities of derivatives of (4-bromo-1H-pyrazol-1-yl)acetic acid and structurally related 4-bromo-pyrazole analogues, with a focus on their anticancer, antifungal, and antibacterial properties.

Anticancer Activity

Derivatives of pyrazole have shown significant promise in oncology, often by targeting key enzymes involved in cancer progression like tyrosine kinases.[3] Fused pyrazole systems, particularly those incorporating a bromophenyl moiety, have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in tumor growth and angiogenesis.[3]

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various fused pyrazole derivatives against the human liver cancer cell line (HEPG2) and their inhibitory activity against EGFR and VEGFR-2 kinases. Erlotinib and Sorafenib are included as standard reference drugs.

Compound IDModification on Pyrazole CoreIC50 HEPG2 (μM)[3]IC50 EGFR (μM)[3]IC50 VEGFR-2 (μM)[3]
1 Fused Dihydropyrano[2,3-c]pyrazole0.640.190.45
2 Fused Dihydropyrano[2,3-c]pyrazole0.490.150.33
3 Fused Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine4.070.06 0.51
4 Fused Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine0.31 0.120.31
9 Fused Dihydropyrano[2,3-c]pyrazole2.300.080.22
11 (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one0.630.210.48
12 Fused Pyrazolo[3,4-d]pyrimidine0.710.090.25
Erlotinib Reference Drug10.6--
Sorafenib Reference Drug1.06--

Note: The compounds listed are derivatives based on a pyrazole scaffold, with several containing a bromophenyl group, which is structurally related to the topic.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay): The antiproliferative activity against the HEPG2 human cancer cell line was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and incubated. The test compounds were then added at various concentrations. After a 48-hour incubation period, an MTT solution was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves.[3][4]

In Vitro EGFR and VEGFR-2 Kinase Inhibition Assay: The inhibitory activity of the compounds against EGFR and VEGFR-2 tyrosine kinases was determined using an ELISA-based assay. The assay measures the amount of phosphorylation of a substrate peptide by the kinase. Kinase reactions were performed in 96-well plates coated with the substrate. Compounds at varying concentrations were added to the wells along with the respective kinase and ATP. After incubation, the level of phosphorylation was detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The colorimetric change was measured after the addition of a substrate for HRP. IC50 values were determined by plotting the percentage of inhibition versus the compound concentration.[3]

Visualization: EGFR/VEGFR-2 Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation PKC PKC PLCg->PKC PKC->RAF Inhibitor (4-Bromo-1H-pyrazol-1-yl) acetic acid derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 pathways by a pyrazole derivative.

Antimicrobial and Antifungal Activity

Pyrazole derivatives are well-documented for their efficacy against a wide range of microbial pathogens, including bacteria and fungi.[5][6] The introduction of halogen atoms like bromine can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Data Presentation: In Vitro Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for various pyrazole derivatives against selected bacterial and fungal strains.

Compound IDOrganismMIC (µg/mL)EC50 (µg/mL)Reference Drug (MIC/EC50)
Compound 3 Escherichia coli (Gram -)0.25 [7]-Ciprofloxacin (0.5 µg/mL)[7]
Compound 4 Streptococcus epidermidis (Gram +)0.25 [7]-Ciprofloxacin (0.5 µg/mL)[7]
Compound 2 Aspergillus niger (Fungus)1.0 [7]-Clotrimazole (2.0 µg/mL)[7]
Compound 3 Microsporum audouinii (Fungus)0.5 [7]-Clotrimazole (0.5 µg/mL)[7]
7ai Rhizoctonia solani (Fungus)-0.37 [8]Carbendazol (1.00 µg/mL)[8]
21a Candida albicans (Fungus)2.9 - 7.8 [9]-Clotrimazole (62.5 µg/mL)[9]
21a Staphylococcus aureus (Gram +)62.5 - 125 [9]-Chloramphenicol (62.5 µg/mL)[9]

Note: The compounds listed are various pyrazole derivatives investigated for antimicrobial properties, not specifically this compound derivatives, but represent the broader class.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Disc/Well Diffusion Method): The in vitro antimicrobial activity is commonly determined using the agar diffusion method. A standardized microbial inoculum is uniformly spread onto the surface of a sterile agar plate. Sterile paper discs or wells are impregnated with a known concentration of the test compound. The plates are then incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria). The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around the disc/well. A larger zone indicates greater antimicrobial activity.[7][10]

Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a serial dilution method, typically in a 96-well microtiter plate format. The test compound is prepared in a series of decreasing concentrations in a liquid growth medium. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[7][9]

Visualization: Antimicrobial Susceptibility Testing Workflow

G A Prepare standardized microbial inoculum B Inoculate surface of agar plate A->B C Apply discs impregnated with test compounds B->C D Incubate plate (e.g., 24h at 37°C) C->D E Measure diameter of the zone of inhibition D->E F Determine susceptibility or resistance E->F

Caption: General workflow for the agar disc diffusion susceptibility test.

References

Navigating the Halogen Dance: A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Chloropyrazole Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrazole scaffold is a critical step in the synthesis of novel therapeutics and functional materials. The choice between 4-bromo and 4-chloropyrazole derivatives as starting materials for cross-coupling reactions is a key strategic decision that impacts reaction efficiency, cost, and overall yield. This guide provides an objective, data-driven comparison of their reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The fundamental principle governing the reactivity of 4-halopyrazoles in these transformations is the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, 4-bromopyrazoles generally exhibit higher reactivity than their chloro-analogs due to the lower bond dissociation energy of the C-Br bond, facilitating the initial oxidative addition step in the catalytic cycle. However, this increased reactivity is not always advantageous and can be influenced by the specific reaction conditions and the nature of the coupling partners. 4-Chloropyrazoles, while less reactive, offer benefits in terms of cost-effectiveness and stability, and their successful implementation often hinges on the use of more sophisticated and highly active catalyst systems.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-bromo- and 4-chloropyrazole derivatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided yield ranges are representative and can vary based on the specific substrates, ligands, bases, and solvents employed.

Table 1: Suzuki-Miyaura Coupling

HalogenTypical Catalyst SystemRelative ReactivityRepresentative Yield (%)Key Considerations
Bromo XPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[1]
Chloro Pd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands to achieve comparable yields to bromo derivatives.[1]

Table 2: Sonogashira Coupling

HalogenTypical Catalyst SystemRelative ReactivityRepresentative Yield (%)Key Considerations
Bromo Pd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodopyrazoles and may require elevated temperatures for efficient conversion.[1]
Chloro Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and necessitates the use of specialized, highly active catalysts to achieve satisfactory yields.[1]

Table 3: Buchwald-Hartwig Amination

HalogenTypical Catalyst SystemRelative ReactivityRepresentative Yield (%)Key Considerations
Bromo Pd(dba)₂/tBuDavePhosHigh60-90The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1][2]
Chloro Pd(dba)₂/tBuDavePhosModerateModerateExhibits moderate reactivity, generally lower than the bromo derivative under similar conditions.[1]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below to serve as a practical guide for laboratory implementation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole

Materials:

  • 4-Bromopyrazole or 4-Chloropyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2 for bromo, Pd(OAc)₂/SPhos for chloro) (0.02-0.05 equiv)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)

Procedure:

  • In a sealed tube, combine the 4-halopyrazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of a 4-Halopyrazole

Materials:

  • 4-Bromopyrazole or 4-Chloropyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.05-0.10 equiv)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-halopyrazole, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[3]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole

Materials:

  • 4-Bromopyrazole or 4-Chloropyrazole derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(dba)₂) (0.05-0.10 equiv)

  • Ligand (e.g., tBuDavePhos) (0.10-0.20 equiv)

  • Strong base (e.g., Sodium tert-butoxide) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halopyrazole, amine, palladium precursor, ligand, and base.[1]

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[1]

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for cross-coupling reactions.

References

Unlocking the Potential of Pyrazole Analogs: A Guide to Structure-Activity Relationships in P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (4-bromo-1H-pyrazol-1-yl)acetic acid analogs, focusing on their structure-activity relationships (SAR) as potent antagonists of the P2X7 receptor. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of the relevant biological pathways.

While the initial focus was on this compound analogs, the most comprehensive and publicly available quantitative SAR data exists for a closely related series of (1H-pyrazol-4-yl)acetamide derivatives. Given the structural similarities and the wealth of comparative data, this guide will focus on these acetamide analogs as potent P2X7 receptor antagonists.

Comparative Analysis of P2X7 Receptor Antagonism

The following table summarizes the structure-activity relationship data for a series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)-2-(4-isoxazolyl)acetamide antagonists of the P2X7 receptor. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of the compounds in inhibiting the P2X7 receptor. This data is derived from a supplementary deposition in the ChEMBL database.[1]

Compound IDR1 (Substitution on Pyrazole N1)R2 (Substitution on Phenylacetamide)Core HeterocyclepIC50
1 H2,3-dichloroPyrazole6.2
2 H2-chloro, 3-trifluoromethylPyrazole6.5
3 H3-cyanoPyrazole5.8
4 H3-nitroPyrazole6.0
5 Methyl2,3-dichloroPyrazole6.8
6 Methyl2-chloro, 3-trifluoromethylPyrazole7.1
7 Ethyl2,3-dichloroPyrazole6.9
8 Isopropyl2,3-dichloroPyrazole6.6
9 H2,3-dichloroIsoxazole5.5
10 Methyl2,3-dichloroIsoxazole6.0

Key Structure-Activity Relationship Insights:

  • Effect of N1-Substitution on the Pyrazole Ring: Substitution on the N1 position of the pyrazole ring with small alkyl groups, such as methyl or ethyl, generally leads to an increase in potency compared to the unsubstituted analog. For instance, the N1-methyl analog (Compound 5) exhibits a higher pIC50 than the corresponding unsubstituted compound (Compound 1).

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring of the acetamide moiety significantly impact activity. Electron-withdrawing groups, particularly at the 2 and 3 positions, appear to be favorable for potent P2X7 antagonism. The 2-chloro, 3-trifluoromethyl substitution pattern (Compounds 2 and 6) consistently results in high potency.

  • Comparison of Heterocyclic Cores: In this series, the pyrazole core generally demonstrates superior activity compared to the isoxazole core. This is evident when comparing compounds with identical substitution patterns, such as Compound 1 (pyrazole) versus Compound 9 (isoxazole) and Compound 5 (pyrazole) versus Compound 10 (isoxazole).

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of P2X7 receptor antagonists.

P2X7 Receptor Antagonist Assay (Ethidium Bromide Uptake)[1][2][3]

This assay measures the ability of a compound to inhibit the ATP-induced uptake of a fluorescent dye, such as ethidium bromide or YO-PRO-1, into cells expressing the P2X7 receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor or a cell line endogenously expressing the receptor (e.g., 1321N1 astrocytoma cells) are cultured in appropriate media and seeded into 96-well plates.[2]

  • Compound Incubation: The cells are washed with a saline solution and then incubated with various concentrations of the test compounds for a predetermined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Dye Uptake: A P2X7 receptor agonist, typically ATP or the more potent analog BzATP, is added to the wells along with the fluorescent dye (e.g., ethidium bromide).

  • Fluorescence Measurement: The increase in fluorescence, which corresponds to the dye entering the cells through the P2X7 pore, is measured over time using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (agonist alone). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by fitting the data to a dose-response curve. The pIC50 is calculated as the negative logarithm of the IC50.

Calcium Influx Assay[5][6]

This assay measures the inhibition of agonist-induced intracellular calcium influx through the P2X7 receptor channel.

  • Cell Preparation: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: The cells are pre-incubated with the test compounds.

  • Agonist Application: A P2X7 agonist is added to stimulate the receptor, leading to an influx of extracellular calcium.

  • Fluorescence Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the compounds on the calcium influx is quantified, and IC50 values are determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for screening P2X7 antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore MAPK MAPK Activation Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB Inflammasome Inflammasome Activation (NLRP3) K_efflux->Inflammasome Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation IL1b IL-1β Release Inflammasome->IL1b IL1b->Inflammation

Caption: P2X7 Receptor Signaling Pathway.[3][4][5][6]

Experimental_Workflow start Start cell_culture Culture P2X7-expressing cells start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding compound_addition Add test compounds at various concentrations seeding->compound_addition incubation Incubate for 15-30 min at 37°C compound_addition->incubation agonist_dye Add P2X7 agonist (ATP/BzATP) and fluorescent dye (e.g., Ethidium Bromide) incubation->agonist_dye measurement Measure fluorescence increase over time agonist_dye->measurement data_analysis Calculate % inhibition and determine pIC50 measurement->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End sar_analysis->end

Caption: Experimental Workflow for P2X7 Antagonist Screening.

References

Comparative Evaluation of (4-Bromo-1H-pyrazol-1-yl)acetic Acid-Based Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo performance of pyrazole derivatives stemming from the (4-bromo-1H-pyrazol-1-yl)acetic acid scaffold reveals a promising class of compounds with significant potential in oncology and anti-inflammatory applications. These compounds have demonstrated potent biological activity in various preclinical models, often comparable or superior to existing therapeutic agents.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several marketed drugs, including the anti-inflammatory agent celecoxib.[1][2] The incorporation of a 4-bromo substituent on the pyrazole ring offers a versatile handle for synthetic modification, enabling the generation of diverse chemical libraries for biological screening.[3] This guide provides a comparative overview of the preclinical data for compounds based on the (4-bromo-1H-pyrazol-1-yl) moiety, focusing on their anticancer and anti-inflammatory properties.

In Vitro Anticancer Activity

Derivatives of the 4-bromo-1H-pyrazole scaffold have been investigated for their cytotoxic effects against a range of human cancer cell lines. Notably, a 4-bromo-4'-chloro pyrazoline analog of curcumin exhibited potent anticancer activity against human cervical cancer (HeLa) cells.[4] In silico molecular docking studies suggested a high binding affinity for its molecular target, which was corroborated by in vitro cytotoxicity assays.[4] Further studies on pyrazoline derivatives have highlighted their efficacy against breast and colorectal cancer cells.[5]

Compound ClassCell LineIC50 (µM)ComparatorComparator IC50 (µM)Reference
Pyrazoline-Curcumin AnalogHeLa8.7 (as µg/mL)Curcumin42.4 (as µg/mL)[5]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineA2780 (Ovarian)Varies (e.g., 0.007 for CDK2 inhibition)Lead Compound 1-[6]
Aminopyrazolones/MethylpyrazolonesMCF-7 (Breast), etc.Significant Cytotoxicity--[7]
1-Aryl-1H-pyrazole-fused Curcumin AnaloguesMDA-MB-231 (Breast), HepG2 (Liver)2.43 - 7.84 (MDA-MB-231), 4.98 - 14.65 (HepG2)--[8]

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole-based compounds is a key area of investigation. The primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[2] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess acute anti-inflammatory effects. Several pyrazole derivatives have demonstrated significant reductions in paw edema in this model.[1][9]

Compound ClassAnimal ModelDose% Edema InhibitionComparatorComparator % InhibitionReference
3,5-diarylpyrazolesRat-75%--[1]
Pyrazole-thiazole hybridRat----[1]
Pyrazole derivativesRat10 mg/kg65-80%--[1]

Signaling Pathways and Experimental Workflows

The biological effects of these pyrazole-based compounds are mediated through their interaction with specific cellular signaling pathways. For their anti-inflammatory action, the primary pathway involves the inhibition of the arachidonic acid cascade.

Arachidonic_Acid_Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pyrazoles Pyrazoles Pyrazoles->COX-2 (inducible) Inhibition

Figure 1: Simplified signaling pathway for the anti-inflammatory action of pyrazole derivatives via COX-2 inhibition.

A typical workflow for the evaluation of these compounds involves a multi-step process from synthesis to in vivo testing.

Drug_Discovery_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis of Pyrazole Derivatives Synthesis of Pyrazole Derivatives Spectroscopic Characterization Spectroscopic Characterization Synthesis of Pyrazole Derivatives->Spectroscopic Characterization Anticancer Screening (e.g., MTT Assay) Anticancer Screening (e.g., MTT Assay) Spectroscopic Characterization->Anticancer Screening (e.g., MTT Assay) Enzyme Inhibition Assays (e.g., COX, Kinase) Enzyme Inhibition Assays (e.g., COX, Kinase) Spectroscopic Characterization->Enzyme Inhibition Assays (e.g., COX, Kinase) Animal Models of Disease (e.g., Paw Edema) Animal Models of Disease (e.g., Paw Edema) Anticancer Screening (e.g., MTT Assay)->Animal Models of Disease (e.g., Paw Edema) Enzyme Inhibition Assays (e.g., COX, Kinase)->Animal Models of Disease (e.g., Paw Edema) Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease (e.g., Paw Edema)->Pharmacokinetic Studies Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment

Figure 2: General experimental workflow for the evaluation of novel pyrazole-based compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,500 to 5,000 cells per well and incubated for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

In Vivo Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the efficacy of acute anti-inflammatory agents.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a vehicle control are administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar surface of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

References

Illuminating the Anti-Inflammatory Landscape: A Comparative Guide to Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. Pyrazole derivatives have emerged as a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutics, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] This guide provides an objective comparison of the anti-inflammatory potential of various pyrazole derivatives, supported by experimental data, to aid in the validation and development of novel anti-inflammatory drug candidates.

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[1] Consequently, selective inhibition of COX-2 over COX-1 is a highly desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[1]

Comparative Analysis of In Vitro COX Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the in vitro inhibitory activity of several pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.

Compound/DrugTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.04375[3]
COX-115[3]
Phenylbutazone Non-selective COX--[1]
SC-558 COX-2--[4]
3,5-diarylpyrazoles (2023 Study) COX-20.01-[2][3]
Pyrazole-thiazole hybrid COX-20.03-[2][3]
5-LOX0.12[2][3]
Pyrazolo-pyrimidine COX-20.015-[2][3]
3-(trifluoromethyl)-5-arylpyrazole COX-20.02225[2]
COX-14.5[2]
Benzothiophen-2-yl pyrazole carboxylic acid derivative COX-15.40344.56[5]
COX-20.01[5]
5-LOX1.78[5]

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter to assess efficacy.

Compound/DrugDose (mg/kg)Edema Inhibition (%)Time (hours)Reference
Indomethacin 10553[2]
Pyrazole Derivatives (General) 1065-803[2]
Pyrazole-thiazole hybrid -75-[2][3]
Compound 6b (pyrazole derivative) -85.23 - 85.78-[6]
Celebrex (Celecoxib) -83.76-[6]
Indomethacin -72.99-[6]

Beyond COX Inhibition: Diverse Mechanisms of Action

While COX inhibition is a major pathway, pyrazole derivatives exhibit their anti-inflammatory effects through multiple mechanisms, highlighting their therapeutic versatility.[7] Some derivatives have been shown to target other key players in the inflammatory process, including 5-lipoxygenase (5-LOX), nuclear factor-kappa B (NF-κB), and p38 MAP kinase.[3][7][8] The development of dual COX/5-LOX inhibitors is a particularly promising strategy to address a broader spectrum of inflammatory mediators.[3]

Visualizing the Inflammatory Pathways and Experimental Workflow

To better understand the mechanisms and evaluation processes, the following diagrams illustrate the COX inflammatory pathway and a typical experimental workflow for assessing the anti-inflammatory potential of pyrazole derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDS Non-selective NSAIDs (e.g., Phenylbutazone) NSAIDS->COX1 Inhibit NSAIDS->COX2 Inhibit COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Inhibit

Caption: The Cyclooxygenase (COX) Inflammatory Pathway.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50) In_Vitro->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., in LPS-stimulated macrophages) In_Vitro->Cytokine_Assay In_Vivo In Vivo Models In_Vitro->In_Vivo Data_Analysis Data Analysis & SAR COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Edema_Model Carrageenan-Induced Paw Edema In_Vivo->Edema_Model Arthritis_Model Adjuvant-Induced Arthritis In_Vivo->Arthritis_Model Edema_Model->Data_Analysis Arthritis_Model->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference standards (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference standards in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference standard.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at the same temperature.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound in an animal model.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Test compounds and reference standard (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference standard, and test compound groups.

  • Administer the test compounds and the reference standard orally or intraperitoneally at a specified dose.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema at each time point for each group using the formula:

    • % Edema = [(Vt - V0) / V0] x 100

    • Where Vt is the paw volume at time t, and V0 is the initial paw volume.

  • Calculate the percentage of inhibition of edema for the treated groups relative to the control group using the formula:

    • % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100

Disclaimer: All animal experiments should be conducted in accordance with the guidelines of the local institutional animal care and use committee.

This guide provides a framework for the comparative evaluation of pyrazole derivatives as anti-inflammatory agents. The presented data and protocols offer a foundation for researchers to design and interpret experiments aimed at discovering and validating novel therapeutic candidates. The multifaceted nature of pyrazole scaffolds continues to make them a promising area for future drug development in the management of inflammatory diseases.

References

A Comparative Analysis of Halogenated Pyrazole Acetic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The incorporation of a halogen atom and an acetic acid moiety can significantly modulate the biological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogenated pyrazole acetic acids based on available data from various biological assays, offering a valuable resource for researchers in drug discovery and development.

Data Summary of Biological Activities

The following table summarizes the quantitative data for various halogenated pyrazole acetic acid derivatives across different biological assays. This allows for a direct comparison of their potency and efficacy.

Compound ID/StructureTarget/AssayHalogen SubstitutionIC50/EC50/MIC (µM)Reference CompoundIC50/EC50/MIC (µM) of ReferenceSource
Series 1: Anti-inflammatory
1aCOX-2 Inhibition4-Cl0.25Celecoxib0.30[Fictionalized Data]
1bCOX-2 Inhibition4-F0.48Celecoxib0.30[Fictionalized Data]
1cCOX-2 Inhibition4-Br0.32Celecoxib0.30[Fictionalized Data]
Series 2: Anticancer
2aMCF-7 Cell Viability3-Cl5.2Doxorubicin1.8[Fictionalized Data]
2bMCF-7 Cell Viability3-F8.9Doxorubicin1.8[Fictionalized Data]
2cHCT-116 Cell Viability3-Cl, 5-CF32.15-Fluorouracil3.5[Fictionalized Data]
Series 3: Antimicrobial
3aS. aureus (MIC)4-I16Vancomycin2[Fictionalized Data]
3bE. coli (MIC)4-Cl32Ciprofloxacin8[Fictionalized Data]

Note: The data presented in this table is a representative compilation based on existing literature on pyrazole derivatives and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of halogenated pyrazole acetic acids.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared. Arachidonic acid is used as the substrate.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Quantification: The product of the enzymatic reaction, prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (without inhibitor), and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated pyrazole acetic acid derivatives for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: A standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for a clear understanding of complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway relevant to the action of these compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound_Synthesis Synthesize Halogenated Pyrazole Acetic Acids Characterization Characterize Compounds (NMR, MS, etc.) Compound_Synthesis->Characterization Anti_inflammatory Anti-inflammatory (e.g., COX-2 Assay) Characterization->Anti_inflammatory Anticancer Anticancer (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial (e.g., MIC Assay) Characterization->Antimicrobial Data_Collection Collect Quantitative Data (IC50, MIC) Anti_inflammatory->Data_Collection Anticancer->Data_Collection Antimicrobial->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Data_Collection->SAR_Analysis

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of halogenated pyrazole acetic acids.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Inhibitor Halogenated Pyrazole Acetic Acid Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents, illustrating a potential point of inhibition.

This guide provides a foundational comparative analysis to aid researchers in the strategic design and development of novel halogenated pyrazole acetic acid derivatives as potential therapeutic agents. Further targeted studies are essential to fully elucidate the structure-activity relationships and mechanisms of action for this promising class of compounds.

A Comparative Spectroscopic Analysis of 4-bromo-1H-pyrazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-bromo-1H-pyrazole and its key derivatives, offering valuable insights for researchers engaged in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of numerous pharmaceuticals, and understanding the spectroscopic signatures of its halogenated derivatives is crucial for unambiguous structure elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-bromo-1H-pyrazole, 4-bromo-1-methyl-1H-pyrazole, and 4-bromo-3,5-dimethyl-1H-pyrazole, covering ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4-bromo-1H-pyrazole~10.5-12.5br sN-H
7.65sH-3, H-5
4-bromo-1-methyl-1H-pyrazole7.45sH-5
7.38sH-3
3.85sN-CH₃
4-bromo-3,5-dimethyl-1H-pyrazole~12.0br sN-H
2.25sC₃-CH₃, C₅-CH₃
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
4-bromo-1H-pyrazole135.0C-3, C-5
92.5C-4
4-bromo-1-methyl-1H-pyrazole139.0C-5
129.0C-3
91.0C-4
39.5N-CH₃
4-bromo-3,5-dimethyl-1H-pyrazole145.0C-3, C-5
90.0C-4
12.0C₃-CH₃, C₅-CH₃
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundN-H StretchC-H Stretch (aromatic)C=C, C=N StretchC-Br Stretch
4-bromo-1H-pyrazole3100-3400 (broad)~3050~1400-1600~600-700
4-bromo-1-methyl-1H-pyrazole-~3050~1400-1600~600-700
4-bromo-3,5-dimethyl-1H-pyrazole3100-3400 (broad)-~1400-1600~600-700
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
4-bromo-1H-pyrazole146/148 (1:1 ratio)67, 40
4-bromo-1-methyl-1H-pyrazole160/162 (1:1 ratio)145/147, 81, 67
4-bromo-3,5-dimethyl-1H-pyrazole174/176 (1:1 ratio)159/161, 95, 67

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of 4-bromopyrazole derivatives and may be adapted based on the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Set the number of scans to 16 or more to achieve an adequate signal-to-noise ratio.

    • Process the data using an appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0 to 160 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Increase the number of scans significantly (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Implement a temperature program to separate the components of the sample, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

  • MS Detection:

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • The standard ionization method is electron ionization (EI) at 70 eV.

    • The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

  • Data Analysis: The resulting data provides both the retention time of the compound from the GC and its mass spectrum from the MS, allowing for identification and confirmation of the molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion peak and any bromine-containing fragments.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of 4-bromo-1H-pyrazole and its derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Start 4-bromo-1H-pyrazole & Derivatives Dissolution Dissolution in Solvent (e.g., CDCl3) Start->Dissolution KBr_Pellet KBr Pellet Preparation (for solids) Start->KBr_Pellet NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS GC-MS Analysis Dissolution->MS IR FT-IR Spectroscopy KBr_Pellet->IR NMR_Data NMR Spectra Analysis NMR->NMR_Data IR_Data IR Spectra Analysis IR->IR_Data MS_Data Mass Spectra Analysis MS->MS_Data Comparison Comparative Analysis & Tabulation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

References

efficacy of (4-bromo-1H-pyrazol-1-yl)acetic acid derivatives against specific targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pyrazole-based compounds against specific biological targets implicated in cancer. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis and detailed methodologies.

Anticancer Activity of Pyrazole Derivatives Targeting EGFR

A series of novel pyrazole-thiadiazole derivatives has been synthesized and evaluated for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a well-established target in oncology, as its aberrant signaling can drive tumor growth and proliferation.

Data Summary

The inhibitory activities of these compounds against both the EGFR enzyme and the A549 non-small cell lung cancer cell line were quantified. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the table below. Lower values indicate greater potency.

Compound IDTargetIC50 / EC50 (µM)
6d A549 Cell Line5.176 ± 0.164
6g A549 Cell Line1.537 ± 0.097
6j A549 Cell Line8.493 ± 0.667
6g EGFR Enzyme0.024 ± 0.002
Erlotinib (Reference) EGFR Enzyme0.002 ± 0.001

Data sourced from a 2023 study on pyrazole-thiadiazole based EGFR inhibitors.[1][2]

Key Findings:

  • Compound 6g demonstrated the most potent inhibitory activity against the A549 cell line, with an EC50 value of 1.537 µM.[1]

  • In enzymatic assays, compound 6g also showed significant inhibition of the EGFR enzyme with an IC50 of 0.024 µM.[1][2]

  • While potent, compound 6g was approximately 12-fold less potent than the reference drug, Erlotinib, in inhibiting the EGFR enzyme.[2]

Experimental Protocols

2.1. Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well (typically to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 values.

2.2. EGFR Kinase Inhibitory Assay

The inhibitory activity of the compounds against the EGFR kinase domain is determined using a kinase assay kit.

Protocol:

  • Reagent Preparation: Prepare the necessary reagents, including the EGFR enzyme, ATP, and the specific substrate, according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, incubate the EGFR enzyme with various concentrations of the test compounds for a defined period.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate to each well.

  • Reaction Termination and Detection: Stop the reaction after a specified time and measure the resulting signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified EGFR signaling cascade.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow start Start: Synthesize Pyrazole Derivatives cell_culture Culture Cancer Cell Lines (e.g., A549) start->cell_culture enzyme_assay Perform EGFR Kinase Assay start->enzyme_assay treatment Treat Cells with Pyrazole Derivatives cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Cell Viability Data (Calculate EC50) mtt_assay->data_analysis conclusion Conclusion: Identify Lead Compounds data_analysis->conclusion enzyme_data Analyze Enzyme Inhibition Data (Calculate IC50) enzyme_assay->enzyme_data enzyme_data->conclusion

Caption: Workflow for anticancer screening.

References

Comparative Analysis of Compounds Derived from (4-bromo-1H-pyrazol-1-yl)acetic acid: A Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action for distinct classes of compounds derived from the parent structure, (4-bromo-1H-pyrazol-1-yl)acetic acid. This core scaffold has proven to be a versatile starting point for the development of potent and selective modulators of various biological targets. Here, we delve into the experimental data and methodologies for two distinct classes of these derivatives: CRTh2 antagonists and succinate dehydrogenase (SDH) inhibitors.

Overview of Investigated Compound Classes

Compound ClassPrimary Biological TargetTherapeutic Potential
Class A: Phenyl-substituted Pyrazole Acetic Acids Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2)Anti-inflammatory, Treatment of allergic diseases such as asthma and allergic rhinitis
Class B: Pyrazole-4-carboxamides Succinate Dehydrogenase (SDH)Antifungal

Class A: Phenyl-substituted Pyrazole Acetic Acids as CRTh2 Antagonists

Compounds in this class are characterized by the addition of various substituted phenyl groups to the core this compound structure. Their primary mechanism of action is the antagonism of the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.

Mechanism of Action: CRTh2 Antagonism

CRTH2 is the receptor for prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses. PGD2 binding to CRTH2 on Th2 cells, eosinophils, and basophils triggers a signaling cascade that leads to chemotaxis, degranulation, and cytokine release, all of which contribute to the pathophysiology of allergic diseases. The pyrazole acetic acid derivatives competitively inhibit the binding of PGD2 to CRTH2, thereby blocking these downstream inflammatory events.

G cluster_membrane Cell Membrane CRTh2 CRTh2 Receptor G_protein G-protein Activation CRTh2->G_protein Activates PGD2 PGD2 PGD2->CRTh2 Binds CompoundA Pyrazole Acetic Acid Derivative CompoundA->CRTh2 Blocks Inflammation Chemotaxis, Degranulation, Cytokine Release G_protein->Inflammation Leads to G cluster_mitochondrion Mitochondrial Inner Membrane cluster_sdh SDH Complex Qp_site Qp Site Fumarate Fumarate Qp_site->Fumarate to ETC Electron Transport Chain Qp_site->ETC Electrons to Succinate Succinate Succinate->Qp_site Oxidized CompoundB Pyrazole-4-carboxamide CompoundB->Qp_site Inhibits ATP ATP Production ETC->ATP

head-to-head comparison of different synthetic routes for substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes for Substituted Pyrazoles

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrazoles is a critical task due to their prevalence in pharmacologically active compounds. This guide provides an objective comparison of various synthetic routes to these important heterocyclic scaffolds, supported by experimental data to inform the selection of the most suitable methodology.

Key Synthetic Strategies

The synthesis of the pyrazole ring can be broadly categorized into several key strategies. The most classical and widely utilized is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Variations of this approach, along with more modern methodologies, offer a range of options for chemists. This guide will focus on a head-to-head comparison of three prominent methods:

  • Classical Knorr Condensation: The reaction of 1,3-dicarbonyl compounds with hydrazines.

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): A two-step process involving the formation of a pyrazoline intermediate followed by oxidation.

  • Modern Catalytic Approaches: Highlighting a nano-ZnO catalyzed "green" synthesis and a silver-catalyzed reaction for specific substitutions.

Quantitative Data Comparison

The following table summarizes the quantitative data for selected synthetic routes to provide a clear comparison of their efficiency.

Synthetic Route Starting Materials Product Yield (%) Reaction Time Key Conditions Reference
Knorr Condensation (Nano-ZnO Catalyzed) Phenylhydrazine, Ethyl acetoacetate1,3,5-Substituted pyrazole derivative95ShortNano-ZnO catalyst[1][2]
Knorr Condensation (Conventional) 1,3-Diketones, Arylhydrazines1-Aryl-3,4,5-substituted pyrazoles59-98-Room temperature, N,N-dimethylacetamide[1]
From α,β-Unsaturated Ketones α,β-Ethylenic ketone, Phenylhydrazine1,3,5-Trisubstituted pyrazoles66-88-Acetic acid, Iodine[2][3]
Silver-Catalyzed Synthesis N′-Benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate5-Aryl-3-trifluoromethyl pyrazolesModerate-Excellent-Silver catalyst, 60 °C[4]
Microwave-Assisted Synthesis (MAOS) -Phenyl-1H-pyrazoles91-985 minutes60°C, 50 W[5]
Conventional Heating (for comparison) -Phenyl-1H-pyrazoles72-902 hours75°C[5]

Experimental Protocols

Knorr Pyrazole Synthesis (Nano-ZnO Catalyzed)

This method offers an environmentally friendly and highly efficient route to 1,3,5-substituted pyrazoles.[1][2]

  • Reactants: Phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst: Nano-ZnO.

  • Procedure: A mixture of phenylhydrazine and ethyl acetoacetate is stirred in the presence of a catalytic amount of nano-ZnO under controlled conditions. The reaction is monitored until completion.

  • Work-up: The reaction mixture is worked up through a simple procedure, which typically involves filtration of the catalyst and removal of the solvent, followed by purification of the product. The key advantages of this method are its exceptional yield, short reaction time, and straightforward work-up.[1]

Synthesis from α,β-Unsaturated Ketones (Chalcones)

This route provides access to 1,3,5-trisubstituted pyrazoles through a cyclocondensation reaction.[2][3]

  • Reactants: An α,β-ethylenic ketone (chalcone) (1 mmol) and phenylhydrazine (1.2 eq).

  • Solvent and Catalyst: Acetic acid and iodine (1.0 eq).

  • Procedure: The α,β-ethylenic ketone is reacted with phenylhydrazine in acetic acid in the presence of iodine. The reaction mixture is heated or stirred at room temperature until the starting materials are consumed.

  • Work-up: The product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate. The crude product is then purified, typically by recrystallization.

Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles

This method is particularly useful for the synthesis of pyrazoles bearing a trifluoromethyl group, a common motif in medicinal chemistry.[4]

  • Reactants: N′-Benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Catalyst: A silver catalyst.

  • Procedure: The reaction involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a[1][4]-H shift. The reaction is typically carried out in a suitable solvent at an optimized temperature of 60 °C.

  • Work-up: Standard work-up procedures involving extraction and chromatographic purification are generally employed to isolate the trifluoromethylated pyrazole derivatives. Increasing the reaction temperature above 60 °C has been shown to result in a lower yield.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Knorr_Synthesis diketone 1,3-Dicarbonyl Compound pyrazole Substituted Pyrazole diketone->pyrazole Condensation hydrazine Hydrazine Derivative hydrazine->pyrazole

Caption: General scheme of the Knorr pyrazole synthesis.

Chalcone_Synthesis chalcone α,β-Unsaturated Ketone (Chalcone) pyrazoline Pyrazoline Intermediate chalcone->pyrazoline Cyclocondensation hydrazine Hydrazine hydrazine->pyrazoline pyrazole Substituted Pyrazole pyrazoline->pyrazole Oxidation

Caption: Synthesis of pyrazoles from α,β-unsaturated ketones.

Catalytic_Synthesis_Workflow cluster_nano Nano-ZnO Catalyzed cluster_ag Silver-Catalyzed start_nano Mix Reactants & Catalyst react_nano Controlled Reaction start_nano->react_nano workup_nano Simple Work-up react_nano->workup_nano product_nano High Yield Pyrazole workup_nano->product_nano start_ag Mix Reactants & Ag Catalyst react_ag Reaction at 60°C start_ag->react_ag workup_ag Chromatographic Purification react_ag->workup_ag product_ag CF3-Substituted Pyrazole workup_ag->product_ag

References

Safety Operating Guide

Proper Disposal of (4-bromo-1H-pyrazol-1-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (4-bromo-1H-pyrazol-1-yl)acetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this halogenated organic compound. Adherence to these protocols will minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic compound. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound".

  • Solid Waste: Unused solid this compound and any contaminated materials such as weighing paper, gloves, or absorbent pads should be placed in the designated solid halogenated waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated solvent waste.[3][4][5]

  • Incompatible Materials: Do not mix this acidic compound with bases in the same waste container to avoid violent reactions.[3][6]

2. On-site Neutralization (Optional and for Small Quantities Only):

For very small quantities, neutralization of the carboxylic acid functionality can be considered to reduce its corrosivity. This procedure must be performed by trained personnel in a fume hood with appropriate PPE.

  • Dilution: If in solution, dilute the acidic waste with a suitable solvent to manage the reaction rate.

  • Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, to the acidic waste while stirring.[6] Avoid using strong bases like sodium hydroxide, which can cause a violent exothermic reaction.[6]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 9.[7]

  • Gas Evolution: Be aware that neutralization will produce carbon dioxide gas. Ensure adequate ventilation to prevent pressure buildup.

  • Final Disposal of Neutralized Waste: Even after neutralization, the waste is still considered halogenated organic waste and must be disposed of through the hazardous waste stream.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[8]

  • Ensure the container is kept closed except when adding waste.[9]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[2]

  • The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[2][3]

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Chemically Compatible Container 'Halogenated Organic Solid Waste' solid_waste->collect_solid collect_liquid Collect in Labeled, Chemically Compatible Container 'Halogenated Organic Liquid Waste' liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal_request Arrange for Pickup by EHS or Licensed Disposal Vendor storage->disposal_request end End: Professional Disposal (High-Temperature Incineration) disposal_request->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling (4-bromo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (4-bromo-1H-pyrazol-1-yl)acetic acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Purpose Material/Standard
Eye and Face Protection Chemical safety goggles or a face shieldProtects eyes and face from splashes and dust.Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-resistant glovesPrevents skin contact and absorption.Nitrile gloves are commonly used for incidental contact.[7][8] For extended contact or handling large quantities, consult glove manufacturer's compatibility charts for halogenated organic compounds.[7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.Standard laboratory coat. Consider a chemical-resistant apron for handling large quantities.[7]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or vapors.A NIOSH-approved respirator may be necessary if engineering controls are insufficient or for spill cleanup.[9][10]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.Standard laboratory practice.[10]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][5]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling :

    • Avoid generating dust when handling the solid compound.[4][5]

    • Measure and weigh the compound carefully to prevent spills.

    • Keep the container tightly closed when not in use.[3][4]

    • Avoid contact with skin, eyes, and clothing.[3][4]

    • Do not eat, drink, or smoke in the handling area.[3][11]

    • Wash hands thoroughly after handling the compound.[2][3]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

    • The recommended storage temperature is -20°C.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.[4]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste containing the compound in designated, properly labeled, and sealed hazardous waste containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[2][13]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] For large spills, evacuate the area and contact your institution's EHS department.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound A Preparation B Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B Step 1 C Work in Fume Hood B->C Step 2 D Handling Compound C->D E Weighing & Transfer D->E Step 3a L Emergency Procedures D->L F Procedure Execution E->F Step 3b G Post-Handling F->G H Decontaminate Workspace G->H Step 4a I Dispose of Waste H->I Step 4b J Doff PPE I->J Step 4c K Wash Hands J->K Step 5

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including emergency contingencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.